alpha-Sinensal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTYGCNVAVZBK-JQGMZEBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063655, DTXSID90884997 | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
180.00 °C. @ 1.00 mm Hg | |
| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17909-77-2, 4955-32-2 | |
| Record name | α-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17909-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Sinensal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINENSAL, ALPHA- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEZ02PE9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the biosynthetic pathway of alpha-Sinensal in citrus fruits?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-sinensal is a key sesquiterpenoid aldehyde that significantly contributes to the characteristic aroma and flavor profile of citrus fruits. Understanding its biosynthetic pathway is crucial for applications in flavor and fragrance industries, as well as for metabolic engineering efforts to enhance desirable traits in citrus varieties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of α-sinensal, from central metabolism to the final product. While a dedicated α-sinensal synthase has not yet been definitively isolated and characterized in citrus, this guide outlines a putative pathway based on established principles of sesquiterpene biosynthesis in plants and detailed studies of analogous enzymes in citrus. This document includes a summary of the enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to illustrate the biochemical transformations and workflows.
Introduction
Citrus fruits are renowned for their complex mixture of volatile organic compounds, among which sesquiterpenes like α-sinensal play a pivotal role in defining their unique sensory attributes.[1] The biosynthesis of these compounds is a complex process, originating from primary metabolism and culminating in a diverse array of specialized molecules. This guide focuses on the core biosynthetic route to α-sinensal, a C15 sesquiterpenoid. The pathway is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is subsequently converted to α-sinensal, likely through the action of a specific, yet to be fully characterized, terpene synthase.[2]
The Core Biosynthetic Pathway of α-Sinensal
The biosynthesis of α-sinensal can be divided into two main stages: the formation of the universal precursor farnesyl pyrophosphate (FPP), and the subsequent conversion of FPP to α-sinensal.
Stage 1: Biosynthesis of Farnesyl Pyrophosphate (FPP)
FPP is the central precursor for all sesquiterpenes.[3] Its formation begins with the assembly of isoprene units, which can be synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. For sesquiterpene biosynthesis in the cytosol, the MVA pathway is the primary source of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
These C5 units are then sequentially condensed by prenyltransferases to form the C15 FPP molecule.
-
Step 1: Geranyl Pyrophosphate (GPP) Synthesis: Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).
-
Step 2: Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) then catalyzes the addition of another molecule of IPP to GPP, resulting in the formation of the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP).[4]
Stage 2: Proposed Conversion of FPP to α-Sinensal
The final and committed step in α-sinensal biosynthesis is the conversion of the linear FPP molecule into the specific acyclic aldehyde structure of α-sinensal. This transformation is hypothetically catalyzed by an "α-sinensal synthase," a member of the terpene synthase (TPS) family of enzymes. While this specific enzyme has not been isolated from citrus, the well-characterized valencene synthase (Cstps1) from Citrus sinensis, which converts FPP to the cyclic sesquiterpene valencene, provides a strong model for its potential mechanism.[1]
The conversion of FPP to α-sinensal likely involves a series of carbocation rearrangements initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation would then undergo a series of hydride shifts and rearrangements, followed by oxidation to form the final aldehyde structure. It is also possible that a multi-product sesquiterpene synthase, which are common in citrus, produces α-sinensal as one of its products.[5][6]
Quantitative Data
As the enzyme directly responsible for α-sinensal synthesis has not been purified and characterized, no specific quantitative data for its activity is available. However, data from the well-studied valencene synthase from Citrus sinensis (Cstps1) can provide a benchmark for the expected kinetic properties of a citrus sesquiterpene synthase.
| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Reference |
| Valencene Synthase (Cstps1) | Farnesyl Pyrophosphate (FPP) | 0.43 ± 0.05 | 0.021 | [1] |
Table 1: Kinetic parameters for the recombinant valencene synthase from Citrus sinensis (Cstps1) expressed in E. coli.
Experimental Protocols
The following protocols are generalized methodologies based on the successful characterization of other citrus terpene synthases, such as valencene synthase, and can be adapted for the identification and characterization of a putative α-sinensal synthase.
Gene Cloning of a Putative α-Sinensal Synthase
Objective: To isolate the full-length coding sequence of a candidate α-sinensal synthase gene from citrus fruit tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from the flavedo (the colored outer peel) of mature citrus fruits, where sesquiterpene biosynthesis is known to occur.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes from citrus and other plant species. These primers are used to amplify a partial cDNA fragment of the putative α-sinensal synthase.
-
RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length 5' and 3' ends of the cDNA using the sequence of the partial fragment.
-
Full-Length cDNA Amplification: Based on the assembled full-length sequence, gene-specific primers are designed to amplify the complete open reading frame (ORF) from the citrus cDNA library.
-
Sequencing and Analysis: The amplified full-length cDNA is cloned into a sequencing vector and sequenced to confirm its identity and analyze its amino acid sequence for conserved terpene synthase motifs.
Heterologous Expression and Purification of the Recombinant Enzyme
Objective: To produce a sufficient quantity of the active recombinant enzyme for biochemical characterization.
Methodology:
-
Expression Vector Construction: The full-length ORF of the putative α-sinensal synthase is subcloned into an E. coli expression vector, such as pET28a, which allows for the expression of a His-tagged fusion protein.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Cell Lysis and Protein Extraction: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.
-
Protein Purification: The His-tagged recombinant protein is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Activity Assay
Objective: To determine the enzymatic activity and product profile of the recombinant putative α-sinensal synthase.
Methodology:
-
Reaction Mixture: The standard assay mixture contains the purified recombinant enzyme, the substrate farnesyl pyrophosphate (FPP), and a suitable buffer containing divalent cations (e.g., Mg²⁺), which are essential for terpene synthase activity.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane.
-
Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and mass spectrum of the enzymatic product are compared with those of an authentic α-sinensal standard for identification.
-
Kinetic Analysis: To determine the kinetic parameters (K_m and k_cat), the enzyme assays are performed with varying concentrations of the substrate (FPP), and the initial reaction velocities are measured.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed biosynthetic pathway of α-sinensal from acetyl-CoA.
Experimental Workflows
Caption: Experimental workflow for the characterization of a putative α-sinensal synthase.
Conclusion
The biosynthesis of α-sinensal in citrus fruits is a critical component of their aromatic profile. While the upstream pathway leading to the precursor FPP is well-established, the final enzymatic step to α-sinensal remains to be definitively elucidated. The proposed pathway, centered around a putative α-sinensal synthase, provides a strong framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification, cloning, and characterization of this elusive enzyme. Successful characterization of the α-sinensal biosynthetic pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open new avenues for the metabolic engineering of citrus fruits with enhanced flavor and aroma characteristics.
References
- 1. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
The Anticancer Potential of α-Sinensal: A Technical Examination of Its Presumed Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms through which the natural sesquiterpene α-sinensal may exert its anticancer effects. Due to the limited availability of direct research on α-sinensal, this paper draws upon the extensive scientific literature for the closely related and structurally similar sesquiterpene, α-santalol, as a predictive model for its biological activity. This document details the established molecular pathways influenced by α-santalol, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling cascades such as the PI3K/Akt/mTOR and VEGFR2 pathways. All quantitative data from pertinent studies on α-santalol are presented in tabular format for clarity and comparative analysis. Furthermore, detailed experimental protocols for the key assays discussed are provided to facilitate future research. Visual representations of signaling pathways and experimental workflows are rendered using Graphviz (DOT language) to provide clear, logical diagrams. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of α-sinensal and related sesquiterpenes in oncology.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Sesquiterpenes, a class of C15 isoprenoids, are widely distributed in the plant kingdom and have demonstrated a range of pharmacological activities, including potent anticancer properties. α-Sinensal, a sesquiterpene found in citrus fruits, has emerged as a compound of interest for its potential antitumor effects. However, the molecular mechanisms underlying its activity in cancer cells remain largely uncharacterized.
In contrast, α-santalol, a major constituent of sandalwood oil and a structural analogue of α-sinensal, has been the subject of extensive research, revealing its efficacy against various cancer cell lines.[1] Studies have shown that α-santalol can induce cell cycle arrest and apoptosis, and modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3] Given the structural similarities between α-sinensal and α-santalol, it is plausible that they share common mechanisms of action.
This technical guide will therefore leverage the existing knowledge on α-santalol to build a comprehensive overview of the likely anticancer mechanisms of α-sinensal. The following sections will delve into the specific molecular pathways, present quantitative data from key studies on α-santalol, provide detailed experimental protocols, and visualize complex biological processes to provide a robust framework for future investigation into α-sinensal as a potential cancer therapeutic.
Core Mechanisms of Action: Insights from α-Santalol
Based on the available scientific literature for α-santalol, the anticancer effects of α-sinensal are likely mediated through a multi-pronged attack on cancer cell biology, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. α-Santalol has been shown to be a potent inducer of apoptosis in various cancer cell lines, including prostate and skin cancer.[1][4] This process is typically initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.
Key events in α-santalol-induced apoptosis include:
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Activation of Caspases: Treatment with α-santalol leads to the activation of caspase-3, a key executioner caspase.[4] The activation of initiator caspases, such as caspase-8 and caspase-9, has also been observed, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[4]
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Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. While direct modulation by α-santalol is an area for further research, the involvement of the intrinsic pathway points to a likely influence on these proteins.
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and is observed in cells treated with α-santalol.[4]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. α-Santalol has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in both p53-mutated and p53-wild-type cancer cells.[1][5] This arrest prevents cancer cells from entering mitosis and undergoing division.
The mechanism of G2/M arrest by α-santalol involves the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: α-Santalol treatment has been shown to decrease the expression of Cyclin A, Cyclin B1, CDK1 (also known as Cdc2), and CDK2, which are essential for the G2 to M phase transition.[1]
-
Upregulation of p21: In some cell lines, α-santalol has been observed to induce the expression of the cyclin-dependent kinase inhibitor p21.[5]
Inhibition of Pro-Survival Signaling Pathways
The survival and proliferation of cancer cells are often driven by the aberrant activation of intracellular signaling pathways. α-Santalol has been shown to target several of these key pathways.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6][7] α-Santalol has been shown to inhibit this pathway by:
-
Reducing Akt Phosphorylation: Treatment with α-santalol decreases the phosphorylation of Akt at Ser473, thereby inhibiting its activity.[2]
-
Downregulating Survivin: Survivin, an inhibitor of apoptosis protein that is regulated by the Akt pathway, is downregulated by α-santalol treatment.[2]
-
Inhibiting mTOR and p70S6K: α-Santalol has also been shown to inhibit the phosphorylation of mTOR and its downstream effector, p70S6K.[3][8]
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. α-Santalol has been found to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[3][8]
-
Inhibition of VEGFR2 Phosphorylation: α-Santalol inhibits the VEGF-induced phosphorylation of VEGFR2.[3][8]
-
Downstream Effector Inhibition: This leads to the reduced phosphorylation of downstream signaling molecules such as Akt, ERK, FAK, and Src.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of α-santalol on cancer cells. This data provides a benchmark for the potential efficacy of α-sinensal.
Table 1: Cytotoxicity of α-Santalol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A431 | Human Epidermoid Carcinoma | ~75 | 12 |
| UACC-62 | Human Melanoma | ~75 | 12 |
| PC-3 | Human Prostate Cancer | Not specified | - |
| LNCaP | Human Prostate Cancer | Not specified | - |
Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[5]
Table 2: Effect of α-Santalol on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G2/M Phase (Fold Increase vs. Control) | Exposure Time (h) |
| A431 | 50 µM α-santalol | ~1.5 - 3.85 | 6 - 24 |
| UACC-62 | 50 µM α-santalol | ~1.7 - 4.06 | 6 - 24 |
Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[5]
Table 3: Modulation of Signaling Proteins by α-Santalol
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation |
| PC-3 | 20, 40 µM α-santalol | p-Akt (S473) | Decreased |
| LNCaP | 20, 40 µM α-santalol | p-Akt (S473) | Decreased |
| PC-3 | 20, 40 µM α-santalol | Survivin | Decreased |
| LNCaP | 20, 40 µM α-santalol | Survivin | Decreased |
| HUVEC | Not specified | p-VEGFR2 | Decreased |
| PC-3 | Not specified | p-mTOR | Decreased |
| LNCaP | Not specified | p-p70S6K | Decreased |
Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[2][3][8]
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of α-sinensal, this section provides detailed protocols for key experiments, based on methodologies reported in the literature for α-santalol.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of α-sinensal on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-sinensal (e.g., 0, 10, 25, 50, 75, 100 µM) for different time points (e.g., 12, 24, 48 h).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of α-sinensal on cell cycle progression.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with desired concentrations of α-sinensal for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by α-sinensal.
Protocol:
-
Treat cancer cells with α-sinensal as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To determine the effect of α-sinensal on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Treat cells with α-sinensal and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, Cyclin B1, CDK1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Presumed signaling pathways modulated by α-Sinensal in cancer cells.
Caption: General experimental workflow for studying α-Sinensal's effects.
Conclusion and Future Directions
While direct experimental evidence for the anticancer mechanism of α-sinensal is currently lacking, the extensive research on its structural analogue, α-santalol, provides a strong foundation for predicting its biological activities. The data presented in this guide suggests that α-sinensal likely exerts its anticancer effects through the induction of apoptosis, G2/M cell cycle arrest, and the inhibition of critical pro-survival signaling pathways, including the PI3K/Akt/mTOR and VEGFR2 cascades.
The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers to initiate and advance the study of α-sinensal. Future research should focus on:
-
Directly investigating the effects of α-sinensal on a panel of cancer cell lines to confirm the mechanisms predicted in this guide.
-
Determining the IC50 values of α-sinensal in various cancer cell types.
-
Elucidating the precise molecular targets of α-sinensal within the identified signaling pathways.
-
Evaluating the in vivo efficacy and safety of α-sinensal in preclinical animal models of cancer.
By systematically addressing these research questions, the scientific community can fully uncover the therapeutic potential of α-sinensal as a novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Novel Biological Activities of alpha-Sinensal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Sinensal is a sesquiterpenoid aldehyde, recognized as a key contributor to the characteristic aroma of citrus fruits, particularly oranges.[1] While its organoleptic properties are well-established, the exploration of its broader biological activities remains an emerging field of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound, with a focus on antimicrobial and antioxidant properties. Due to the limited availability of data on the isolated compound, this guide also incorporates findings from studies on essential oils rich in this compound and proposes future research directions, including detailed experimental protocols and in silico screening approaches.
Known and Potential Biological Activities
Current research, primarily on essential oils containing this compound as a constituent, suggests potential antimicrobial and antioxidant activities.
Antimicrobial Activity
This compound is a component of essential oils that have demonstrated notable antibacterial effects. For instance, the essential oil of Cymbopogon flexuosus, which contains this compound, has shown substantial efficacy against various Gram-positive and Gram-negative bacteria, including 13 multidrug-resistant Salmonella strains.[2] Molecular docking studies suggest that bioactive compounds within this essential oil, including this compound, may exert their antimicrobial action through stable interactions with crucial bacterial proteins like PrfA and FtsZ.[2] However, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pure this compound against a broad spectrum of microorganisms are not yet extensively documented in publicly available literature.
Antioxidant Activity
Other Potential Activities (Areas for Future Research)
Based on the activities of other structurally related sesquiterpenoids, this compound may possess other underexplored biological activities:
-
Anti-inflammatory Activity: Many terpenes exhibit anti-inflammatory properties by modulating key signaling pathways.
-
Anticancer Activity: The cytotoxicity of various essential oils and their components against different cancer cell lines has been reported.
-
Neuroprotective Effects: Some terpenes have shown promise in preclinical models of neurodegenerative diseases.
-
Metabolic Effects: The influence of terpenes on metabolic pathways is an area of growing interest.
Further research is imperative to investigate these potential activities for this compound.
Data Presentation
Due to the scarcity of quantitative data for isolated this compound, the following tables present data for an essential oil known to contain this compound. This highlights the need for further studies on the pure compound.
Table 1: Antioxidant Activity of Cymbopogon flexuosus Essential Oil [2]
| Assay | EC50 (mg/mL) | Standard (EC50 mg/mL) |
| Ferric Reducing Antioxidant Power (FRAP) | 0.196 | Vitamin C (0.086) |
| DPPH Radical Scavenging | 0.696 | BHT (0.184) |
| Nitric Oxide Radical Scavenging | 0.396 | Vitamin C (0.147) |
| Superoxide Radical Scavenging | 1.304 |
Experimental Protocols
The following are detailed methodologies for key experiments to screen for the biological activities of this compound.
Antimicrobial Activity Assays
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Broth microdilution workflow for MIC determination.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.
-
Preparation of Reagents: Prepare a stock solution of this compound and a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a control (DPPH solution and methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
DPPH radical scavenging assay workflow.
Proposed Signaling Pathway for Further Investigation
Given the potential anti-inflammatory activity of terpenes, a hypothetical signaling pathway for this compound's action could involve the inhibition of the NF-κB pathway, a key regulator of inflammation.
Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound presents an intriguing profile for the discovery of novel biological activities. While its role in the aroma of citrus is well-known, its potential as an antimicrobial and antioxidant agent warrants further rigorous investigation. The current body of evidence, largely derived from essential oil studies, provides a strong rationale for pursuing studies on the isolated compound.
Future research should prioritize:
-
Isolation and Purification: Obtaining highly purified this compound to enable accurate in vitro and in vivo testing.
-
Broad-Spectrum Screening: Evaluating the antimicrobial activity of pure this compound against a wide range of clinically relevant bacteria and fungi to determine its MIC and MBC values.
-
Quantitative Antioxidant Assays: Determining the IC50 values of this compound in DPPH, ABTS, FRAP, and other relevant antioxidant assays.
-
Exploration of Novel Activities: Conducting in vitro screening for anti-inflammatory, anticancer, neuroprotective, and metabolic effects using appropriate cell-based models.
-
Mechanistic Studies: Elucidating the underlying molecular mechanisms and signaling pathways for any confirmed biological activities.
-
In Silico Studies: Employing molecular docking and other computational methods to predict potential protein targets and guide experimental design.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new natural product-based drugs and therapies.
References
The Occurrence and Distribution of α-Sinensal in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analysis of α-sinensal, a sesquiterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. Primarily recognized as a key aroma compound in citrus fruits, this document explores its quantitative presence across various plant species, details the methodologies for its extraction and quantification, and elucidates its biosynthetic pathway. This guide is intended to be a comprehensive resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug development.
Introduction to α-Sinensal
α-Sinensal, with the chemical formula C₁₅H₂₂O, is an acyclic sesquiterpenoid aldehyde.[1][2] It is a significant contributor to the characteristic aroma of citrus fruits, particularly oranges.[1][3] Its pleasant citrus scent makes it a valuable compound in the flavor and fragrance industries.[4] Beyond its aromatic properties, α-sinensal has garnered interest for its potential biological activities, including antimicrobial and antioxidant effects.[4] Understanding its natural sources and distribution is crucial for its sustainable sourcing and potential applications in various fields.
Natural Sources and Distribution of α-Sinensal
α-Sinensal is predominantly found in the plant kingdom within the Citrus genus.[3] It is a well-documented component of the essential oils extracted from the peels of various orange and mandarin species.[3][5] While most abundant in Citrus, its presence in other plant families is not well-documented in current literature, suggesting a relatively limited distribution.
Quantitative Distribution of α-Sinensal
The concentration of α-sinensal can vary significantly depending on the plant species, cultivar, maturity stage, and environmental conditions. The following table summarizes the reported quantitative data for α-sinensal in the essential oils of various plants.
| Plant Species | Cultivar/Variety | Plant Part | α-Sinensal Content (%) | Analytical Method | Reference |
| Citrus sinensis (Sweet Orange) | Multiple Cultivars | Leaf Essential Oil | ~0.4 | GC-MS | [6] |
| Citrus sinensis (Sweet Orange) | Salustriana, Navelina, Sanguina | Peel (Fresh) | 3.01 - 13.77 (relative area) | GC-MS | [7] |
| Citrus reticulata (Mandarin Orange) | Not Specified | Not Specified | Present | Not Specified | [3] |
| Citrus deliciosa (Mediterranean Mandarin) | Not Specified | Not Specified | Present | Not Specified | [3] |
| Citrus limon (Lemon) | Not Specified | Not Specified | Present | Not Specified |
Biosynthesis of α-Sinensal
α-Sinensal, like all sesquiterpenoids, is derived from the isoprenoid biosynthetic pathway. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
The proposed biosynthetic pathway for α-sinensal involves two key steps following the formation of FPP:
-
Formation of α-Farnesene: FPP is converted to the acyclic sesquiterpene, (E,E)-α-farnesene, a reaction catalyzed by a specific terpene synthase, (E,E)-α-farnesene synthase.[6]
-
Oxidation to α-Sinensal: It is hypothesized that α-farnesene then undergoes an oxidation reaction to form α-sinensal. This step is likely catalyzed by a cytochrome P450 monooxygenase, which is a common class of enzymes involved in the functionalization of terpenes.[8][9][10] However, a specific "α-sinensal synthase" or the precise cytochrome P450 enzyme responsible for this conversion has not yet been definitively identified and characterized in the scientific literature.
Proposed Biosynthetic Pathway Diagram
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of α-sinensal from plant materials.
Extraction of Essential Oil from Citrus Peel
This protocol describes a standard laboratory procedure for obtaining essential oil from citrus peels, a primary source of α-sinensal.
4.1.1. Materials and Equipment
-
Fresh citrus peels (e.g., Citrus sinensis)
-
Grinder or blender
-
Clevenger-type apparatus for hydrodistillation
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distilled water
-
Glass vials for storage
4.1.2. Procedure
-
Sample Preparation: Wash fresh citrus peels thoroughly with water to remove any surface dirt. Pat dry and chop or grind the peels into small pieces to increase the surface area for extraction.
-
Hydrodistillation: Place approximately 200 g of the minced peels into a 2 L round-bottom flask and add 1 L of distilled water.
-
Apparatus Setup: Assemble the Clevenger-type apparatus with the flask, condenser, and heating mantle. Ensure all connections are secure.
-
Extraction: Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils. Continue the distillation for 3-4 hours.
-
Collection: The steam and oil vapor will condense and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
Separation: Once the distillation is complete, turn off the heat and allow the apparatus to cool. Carefully collect the oil-water mixture from the trap into a separatory funnel. Allow the layers to separate completely and then drain off the aqueous layer.
-
Drying: Transfer the collected essential oil into a clean, dry vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.
Quantification of α-Sinensal by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantitative analysis of α-sinensal in the extracted essential oil.
4.2.1. Materials and Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium or Hydrogen as carrier gas
-
α-Sinensal analytical standard
-
Hexane (GC grade)
-
Microsyringes
-
Autosampler vials
4.2.2. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 3°C/min
-
Hold: Maintain 240°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
4.2.3. Procedure
-
Standard Preparation: Prepare a stock solution of α-sinensal standard in hexane (e.g., 1000 µg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the extracted essential oil in hexane to a concentration that falls within the range of the calibration standards.
-
Analysis: Inject the calibration standards into the GC-MS to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solution.
-
Quantification: Identify the α-sinensal peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard. Quantify the concentration of α-sinensal in the sample by using the calibration curve.
Experimental Workflow Diagram
Signaling Pathways
Currently, there is a lack of scientific literature describing a specific signaling role for α-sinensal in plants. While sesquiterpenes, in general, can be involved in plant defense signaling, α-sinensal is primarily recognized for its contribution to the flavor and aroma profile of citrus fruits. Further research is needed to investigate any potential roles of α-sinensal in plant physiological processes beyond its function as a secondary metabolite contributing to scent.
Conclusion
α-Sinensal is a valuable natural product predominantly found in the essential oils of Citrus species. Its biosynthesis is believed to proceed from farnesyl pyrophosphate via an α-farnesene intermediate, though the final oxidative step is yet to be fully elucidated. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of α-sinensal, which is essential for quality control in the flavor and fragrance industries and for further research into its potential biological activities. The limited distribution of this compound underscores the importance of Citrus species as its primary natural source. Future research should focus on identifying the specific enzymes involved in its biosynthesis and exploring its potential physiological roles in plants.
References
- 1. Involvement of Cytochrome P450 in Glucosinolate Biosynthesis in White Mustard (A Biochemical Anomaly) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 4. This compound, 17909-77-2 [thegoodscentscompany.com]
- 5. This compound | C15H22O | CID 5281534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
- 8. Involvement of Cytochrome P450 in Glucosinolate Biosynthesis in White Mustard (A Biochemical Anomaly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Alpha-Sinensal's role in the flavor profile of orange oil.
An In-depth Technical Guide to the Role of Alpha-Sinensal in the Flavor Profile of Orange Oil
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic flavor of orange oil is a complex mosaic derived from a diverse array of volatile and non-volatile compounds. While hydrocarbon monoterpenes like limonene constitute the vast majority of the oil by volume, the defining aroma and flavor nuances are primarily dictated by a synergistic interplay of minor, oxygenated compounds. Among these, the sesquiterpenoid aldehyde This compound ((2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal) is a key contributor. Though present in small concentrations, its potent and distinct aroma profile is integral to the authentic perception of fresh, juicy orange.
This technical guide provides a comprehensive overview of the chemical properties, biosynthetic origins, and sensory impact of this compound. It details quantitative data, standardized experimental protocols for analysis, and the biochemical pathways involved in its perception, offering a core resource for professionals in flavor science and related fields.
Chemical and Physical Properties
This compound is an acyclic sesquiterpenoid aldehyde that is isomeric with beta-sinensal. Its chemical structure and properties are fundamental to its volatility and interaction with sensory receptors.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | [2] |
| Molecular Formula | C₁₅H₂₂O | [2] |
| Molecular Weight | 218.34 g/mol | [2] |
| Appearance | Colorless to pale orange clear liquid | [1] |
| Odor Profile | Intense orange, citrus, powdery, aldehydic, juicy, mandarin, waxy, with distinct floral notes. | [3][4] |
| Flavor Profile | Orange, waxy, citrus with a peel nuance; also described as green, earthy, and peppery. | [1][3] |
| Boiling Point | 180°C @ 1.00 mm Hg | [1] |
| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [1][2] |
| CAS Number | 17909-77-2 | [1] |
Quantitative Analysis and Sensory Impact
While a major organoleptic contributor, this compound is a minor constituent by percentage in orange oil. Its high potency, however, makes its concentration a critical quality marker.
Concentration in Orange Oil
The concentration of this compound varies depending on the orange cultivar, maturity, and processing conditions.
| Orange Oil Source | Typical Concentration (% w/w) | Reference(s) |
| Sweet Orange Cultivars (various) | Trace levels, approx. 0.4% in some cases | |
| Maltese Sweet Orange | Average of 0.06% | |
| "Sinensal Natural Technical ex Orange" | 4.0% - 9.0% | [5] |
Sensory Threshold and Usage Levels
A formal sensory detection or recognition threshold for this compound in a standardized matrix (e.g., water) is not well-established in publicly available literature. One study noted that sinensal could not be tested for its threshold in an orange juice matrix due to impurities in the available standard compound.[6] However, its high potency is indicated by recommended usage levels in commercial applications.
| Parameter | Value | Reference(s) |
| Flavor Usage Level | Up to 40.0 ppm in the finished product | [1][3] |
| Fragrance Usage Level | Up to 5.0% in the fragrance concentrate | [1][3] |
Biosynthesis of this compound
This compound is a sesquiterpenoid, synthesized via the isoprenoid pathway in the citrus fruit peel. The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The final, key step is the conversion of FPP to this compound, a reaction catalyzed by a specific synthase.
Experimental Protocols
The analysis of this compound requires precise methodologies for extraction, quantification, and sensory characterization.
Protocol 1: Extraction and Isolation
This protocol describes a standard lab-scale method for isolating this compound from orange oil for further analysis.
-
Initial Extraction : Obtain cold-pressed orange essential oil. For isolation from peel, perform steam distillation or solvent extraction (e.g., with hexane) on fresh flavedo.
-
Fractional Distillation : Perform vacuum fractional distillation on the crude oil to separate the more volatile terpene hydrocarbons (like limonene) from the less volatile oxygenated fraction. Collect the fraction boiling at approximately 180°C at 1 mm Hg.
-
Column Chromatography :
-
Stationary Phase : Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Sample Loading : Dissolve the concentrated oxygenated fraction in a minimal amount of hexane and load it onto the column.
-
Elution : Begin elution with 100% hexane. Gradually increase the solvent polarity by introducing ethyl acetate or diethyl ether in a stepwise gradient (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).
-
Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) or a rapid GC scan.
-
Pooling : Combine the fractions identified as containing this compound and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the orange oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range of the instrument. Add an appropriate internal standard (e.g., cyclohexanone) for semi-quantification if required.
-
GC Conditions :
-
Instrument : Agilent 7890B GC with 5977A MS detector or equivalent.
-
Column : DB-5 or HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program : Initial temperature of 35-40°C for 3 min, ramp at 6°C/min to 200°C, then ramp at 10°C/min to 250°C and hold for 3-5 min.
-
-
MS Conditions :
-
Ion Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Identification : Identify the this compound peak by comparing its mass spectrum and its calculated Linear Retention Index (LRI) with those of an authentic standard and/or literature values.
-
Quantification : Create a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample based on the peak area relative to the calibration curve.
Protocol 3: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is used to identify which volatile compounds in a mixture are aroma-active.
-
Instrument Setup : Utilize a GC system equipped with an effluent splitter that directs the column output simultaneously to a detector (e.g., FID or MS) and a heated sniffing port.
-
Sample Analysis : Inject the orange oil sample under the same GC conditions as described in Protocol 5.2.
-
Olfactometry Assessment : A trained sensory panelist or assessor sniffs the effluent from the sniffing port throughout the chromatographic run.
-
Data Recording : The assessor records the time, duration, intensity, and a qualitative descriptor for each detected aroma. This can be done using specialized software that correlates the sensory event with the chromatogram.
-
Aroma Activity Identification : Correlate the retention times of detected aroma events with the peaks on the FID or MS chromatogram to identify the compounds responsible, including this compound. Methods like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by analyzing serial dilutions of the sample.
Mechanism of Sensory Perception
The perception of this compound begins with its interaction with Olfactory Receptors (ORs) located in the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. Like other odorants, this interaction triggers a G-protein-mediated signal transduction cascade.
-
Binding : this compound, a volatile molecule, binds to a specific OR, which is a G-protein coupled receptor (GPCR). A single aldehyde can be recognized by multiple ORs.
-
G-Protein Activation : This binding event causes a conformational change in the OR, activating the associated heterotrimeric G-protein, Gαolf. Gαolf releases GDP and binds GTP.
-
Second Messenger Production : The activated Gαolf-GTP complex stimulates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Channel Opening : The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, causing depolarization of the OSN membrane.
-
Signal Propagation : This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic orange aroma.
Conclusion
This compound stands as a quintessential example of a high-impact, low-concentration flavor compound. Its potent, multifaceted orange and aldehydic aroma is critical for imparting the sensation of freshness and authenticity to orange oil. Understanding its chemical properties, concentration dynamics, and the precise experimental methods for its analysis is vital for quality control in the food and fragrance industries. Furthermore, elucidating its biosynthetic and sensory perception pathways provides a deeper insight into flavor chemistry and neurobiology, offering valuable knowledge for researchers and developers in related scientific fields.
References
- 1. This compound, 17909-77-2 [thegoodscentscompany.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 3. Fragrance University [fragranceu.com]
- 4. benchchem.com [benchchem.com]
- 5. SINENSAL NATURAL TECHNICAL (EX ORANGE) [ventos.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Alpha-Sinensal: A Technical Guide to its Potential Antimicrobial and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Sinensal, a sesquiterpenoid aldehyde primarily known for its contribution to the characteristic aroma of citrus fruits, is a promising candidate for investigation into its potential antimicrobial and antioxidant properties. As an α,β-unsaturated aldehyde, its chemical structure suggests a potential for bioactivity, including the ability to interact with microbial components and participate in redox reactions. This technical guide provides a comprehensive overview of the current understanding of this compound's potential biological activities, outlines detailed experimental protocols for its evaluation, and presents hypothesized mechanisms of action through signaling pathway diagrams. While quantitative data for the purified compound remains to be fully elucidated, this document serves as a foundational resource to guide future research and drug development efforts.
Introduction
This compound [(2E,6E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal] is a volatile organic compound found in the essential oils of various citrus species. Its α,β-unsaturated aldehyde functional group is a key feature that may confer significant biological activity. Compounds with this moiety are known to exhibit a range of effects, including antimicrobial and antioxidant actions. The exploration of natural compounds like this compound for novel therapeutic applications is a burgeoning field, driven by the increasing need for new antimicrobial agents and antioxidants to combat drug resistance and oxidative stress-related diseases.
Potential Antimicrobial Properties
While specific studies quantifying the antimicrobial activity of isolated this compound are limited, the broader class of α,β-unsaturated aldehydes has demonstrated notable effects against a range of microorganisms. The proposed mechanism often involves the disruption of cellular membranes and interaction with intracellular components.
Quantitative Antimicrobial Data
To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against various microbial strains have not been extensively reported in peer-reviewed literature. The following tables are provided as a template for researchers to systematically categorize data as it becomes available.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | ||
| Bacillus subtilis | Gram-positive Bacteria | ||
| Escherichia coli | Gram-negative Bacteria | ||
| Pseudomonas aeruginosa | Gram-negative Bacteria | ||
| Candida albicans | Fungus | ||
| Aspergillus niger | Fungus |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microbial Strain | Type | MBC/MFC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | ||
| Bacillus subtilis | Gram-positive Bacteria | ||
| Escherichia coli | Gram-negative Bacteria | ||
| Pseudomonas aeruginosa | Gram-negative Bacteria | ||
| Candida albicans | Fungus | ||
| Aspergillus niger | Fungus |
Hypothesized Antimicrobial Mechanism of Action
The antimicrobial activity of α,β-unsaturated aldehydes is often attributed to their ability to interact with cellular membranes, leading to increased permeability and disruption of cellular integrity.[1] This can result in the leakage of intracellular components and ultimately, cell death.[1]
Hypothesized antimicrobial action of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (or a working solution) to well 1.
-
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Potential Antioxidant Properties
The conjugated double bond system and the aldehyde group in this compound suggest it may possess antioxidant activity through various mechanisms, including radical scavenging and modulation of cellular antioxidant pathways.
Quantitative Antioxidant Data
Similar to its antimicrobial properties, specific quantitative data on the antioxidant activity of purified this compound, such as IC50 values from DPPH and ABTS assays, are not yet well-documented. The tables below are provided for the compilation of future experimental findings.
Table 3: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) | Reference |
Table 4: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control (e.g., Trolox) IC50 (µg/mL) | Reference |
Potential Antioxidant Signaling Pathway: Keap1-Nrf2-ARE
A plausible mechanism for the antioxidant effect of this compound at a cellular level is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to electrophiles or oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Keap1-Nrf2-ARE signaling pathway.
Experimental Protocols for Antioxidant Activity
This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of this compound or a positive control (e.g., ascorbic acid) to the wells.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or a positive control (e.g., Trolox).
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Conclusion and Future Directions
This compound represents a molecule of interest for the development of new antimicrobial and antioxidant agents. Its chemical structure as an α,β-unsaturated aldehyde provides a strong rationale for these potential biological activities. However, there is a clear need for rigorous scientific investigation to quantify its efficacy and elucidate its precise mechanisms of action.
Future research should focus on:
-
Quantitative analysis: Determining the MIC, MBC, and IC50 values of purified this compound against a wide panel of clinically relevant microorganisms and in various antioxidant assays.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection and oxidative stress-related diseases.
This technical guide provides the foundational knowledge and experimental framework necessary to advance our understanding of this compound and unlock its therapeutic potential.
References
Investigating the genetic regulation of alpha-Sinensal production in citrus.
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Sinensal is a key sesquiterpenoid aldehyde that contributes significantly to the characteristic aroma and flavor profile of many citrus species. Its antioxidant properties also make it a compound of interest for the pharmaceutical and nutraceutical industries. Understanding the intricate genetic and molecular mechanisms that govern its production is paramount for the targeted breeding of citrus varieties with enhanced aroma profiles and for the metabolic engineering of α-sinensal in microbial systems. This technical guide provides an in-depth overview of the biosynthesis of α-sinensal, the genetic regulation of this pathway, and detailed experimental protocols for its investigation.
The Biosynthesis of α-Sinensal: A Multi-Step Enzymatic Cascade
The production of α-sinensal in citrus originates from the general isoprenoid pathway, which synthesizes the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the methylerythritol phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytoplasm.
The biosynthesis of α-sinensal, a C15 sesquiterpenoid, proceeds from the condensation of two molecules of IPP with one molecule of DMAPP to form geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP).[1] FPP serves as the immediate precursor for a vast array of sesquiterpenes. The final and committing step in α-sinensal biosynthesis is catalyzed by a specific sesquiterpene synthase. While the terpene synthase (TPS) responsible for the production of the related sesquiterpene valencene, CsTPS1, has been well-characterized, the specific enzyme that synthesizes α-sinensal has not yet been definitively identified.[2][3] It is hypothesized that a multi-product TPS enzyme may be responsible for its formation.
Genetic Regulation of Sesquiterpenoid Biosynthesis in Citrus
The expression of genes involved in the terpene biosynthetic pathway is tightly regulated at the transcriptional level. Several families of transcription factors have been implicated in the control of terpene synthase gene expression in citrus, including the APETALA2/ethylene-responsive factor (AP2/ERF), MYB, and basic helix-loop-helix (bHLH) families.[4]
Ethylene, a key plant hormone involved in fruit ripening, has been shown to induce the expression of CsTPS1 and the accumulation of valencene.[2] This suggests a potential role for ethylene signaling in the regulation of other sesquiterpene synthases as well. Quantitative Trait Loci (QTL) mapping studies in citrus have identified several genomic regions associated with the content of various sesquiterpenes, providing a starting point for the identification of candidate genes and regulatory elements controlling α-sinensal production.[5][6]
Quantitative Data on α-Sinensal in Citrus
The concentration of α-sinensal varies significantly among different citrus species, varieties, and tissues, as well as during fruit development. The peel is generally the primary site of accumulation.
| Citrus Variety | Tissue | α-Sinensal Concentration | Reference |
| Citrus sinensis (Sweet Orange) | Fruit | 1.0 - 2.0 ppm | [7] |
| Citrus reticulata (Mandarin) | Fruit | Data Available | [8] |
| Citrus deliciosa (Willowleaf Mandarin) | Fruit | Data Available | [8] |
| Somatic Hybrid (Lime x Grapefruit) | Peel | Present (absent in parents) | [9] |
Table 1: α-Sinensal Concentration in Various Citrus Species and Hybrids. Note: "Data Available" indicates that the compound has been reported in the species, but specific quantitative data was not found in the cited literature.
Experimental Protocols
Quantification of α-Sinensal by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and quantification of α-sinensal from citrus peel.
1. Sample Preparation and Extraction:
-
Cryogenically grind fresh citrus peel to a fine powder in liquid nitrogen.
-
Perform hydrodistillation of the peel powder using a Clevenger-type apparatus to extract the essential oil.[10]
-
Alternatively, perform solvent extraction with a non-polar solvent like hexane or dichloromethane.
-
Dry the extracted essential oil over anhydrous sodium sulfate.
2. GC-MS Analysis:
-
Dilute the essential oil sample in a suitable solvent (e.g., acetone or hexane).[11]
-
Inject the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).[12]
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 5 min.
-
Ramp 1: Increase to 140°C at 5°C/min.
-
Ramp 2: Increase to 275°C at 7°C/min, hold for 10 min.[13]
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: 50-500 m/z.[12]
-
-
Identify α-sinensal by comparing its mass spectrum and retention index with those of an authentic standard and public libraries (e.g., NIST, WILEY).[10]
-
Quantify α-sinensal using a calibration curve generated with a pure standard.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps to analyze the expression levels of candidate terpene synthase genes.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the citrus tissue of interest using a suitable kit or a previously described method.[14]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and an oligo(dT) primer.[14]
2. qRT-PCR:
-
Design gene-specific primers for the target terpene synthase genes and a reference gene (e.g., 18S rRNA).
-
Perform the qRT-PCR reaction using a real-time PCR system and a SYBR Green-based master mix.
-
Typical Cycling Conditions:
-
Initial denaturation: 95°C for 5 min.
-
40 cycles of:
-
Denaturation: 95°C for 30 s.
-
Annealing: 60°C for 30 s.
-
Extension: 72°C for 1 min.[15]
-
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[16]
Functional Characterization of Terpene Synthase Genes
1. Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate terpene synthase gene from cDNA.
-
Clone the PCR product into an expression vector (e.g., pET-32a).[17]
2. Protein Expression and Purification:
-
Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
3. Enzyme Assays:
-
Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable reaction buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by GC-MS to identify the synthesized terpenes.[18]
This method allows for rapid functional analysis of genes directly in citrus tissue.
1. Agroinfiltration:
-
Clone the candidate terpene synthase gene into a binary vector suitable for Agrobacterium-mediated transformation.
-
Transform the construct into an Agrobacterium tumefaciens strain (e.g., GV2260).[2]
-
Infiltrate the Agrobacterium suspension into the abaxial side of young, well-expanded citrus leaves. A microneedle roller can be used to create microscopic wounds to facilitate infiltration.[2][19]
2. Analysis:
-
After an incubation period of 8-10 days, harvest the infiltrated leaf tissue.[2]
-
Extract volatile compounds and analyze by GC-MS to detect the products of the transiently expressed terpene synthase.
This technique is useful for high-throughput gene functional analysis.
1. Protoplast Isolation:
-
Isolate protoplasts from embryogenic cell suspension cultures or leaf mesophyll tissue of citrus.[20]
2. Transformation:
-
Transform the protoplasts with a plasmid carrying the candidate terpene synthase gene using a polyethylene glycol (PEG)-mediated method.[7][20]
3. Analysis:
-
After incubation, extract proteins for enzyme assays or metabolites for GC-MS analysis.
Visualizing the Pathways and Workflows
Caption: Overview of the α-Sinensal biosynthetic pathway in citrus.
Caption: Proposed signaling pathway for ethylene-mediated regulation of sesquiterpene synthase genes.
Caption: A representative experimental workflow for investigating α-sinensal biosynthesis.
References
- 1. Volatile metabolomics and transcriptomics analyses provide insights into the mechanism of volatile changes during fruit development of ‘Ehime 38’ (Citrus reticulata) and its bud mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and efficient agroinfiltration method for transient gene expression in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xcc-facilitated agroinfiltration of citrus leaves: a tool for rapid functional analysis of transgenes in citrus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genbreedpublisher.com [genbreedpublisher.com]
- 5. Inheritance and Quantitative Trait Loci Mapping of Aromatic Compounds from Clementine (Citrus × clementina Hort. ex Tan.) and Sweet Orange (C. × sinensis (L.) Osb.) Fruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protoplast transformation and regeneration of transgenic Valencia sweet orange plants containing a juice quality-related pectin methylesterase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. japsonline.com [japsonline.com]
- 11. azom.com [azom.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Alpha-Sinensal: A Potent Biomarker for Citrus Varietal Identification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The accurate identification and authentication of citrus varieties are paramount in the food, fragrance, and pharmaceutical industries to ensure product quality, traceability, and efficacy. While morphological and genetic markers have traditionally been employed, chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful and complementary approach. Among the vast array of volatile organic compounds (VOCs) present in citrus, the sesquiterpenoid aldehyde, alpha-sinensal, has emerged as a significant biomarker for distinguishing between different citrus species and cultivars. This technical guide provides a comprehensive overview of this compound as a biomarker, including quantitative data, detailed experimental protocols for its analysis, and a visualization of the relevant biochemical and experimental workflows.
Data Presentation: Quantitative Analysis of this compound in Citrus Varieties
The concentration of this compound can vary significantly among different citrus species and even between cultivars of the same species, making it a valuable tool for varietal differentiation. The following table summarizes the reported quantitative data of this compound in the essential oils of various citrus varieties.
| Citrus Species | Cultivar/Variety | Plant Part | This compound Concentration (%) | Analytical Method | Reference |
| Citrus reticulata | Not Specified | Peel | 3.14 | GC-MS | [1] |
| Citrus sinensis | Maltese | Peel | 0.06 | GC-MS | [2] |
| Citrus sinensis | 43 Sweet Orange Cultivars (Average) | Leaf | ~0.4 | GC-MS | [3] |
| Citrus reticulata | Not Specified | Not Specified | up to 0.2 | GC-MS | [4] |
| Citrus reticulata | Robinson | Peel | 0.39 | GC-MS | [5] |
| Citrus reticulata | Osceola | Peel | 0.1 | GC-MS | [5] |
| Citrus reticulata | Mean of 3 hybrids | Peel | 0.05 | GC-MS | [5] |
Experimental Protocols
The accurate quantification of this compound is crucial for its use as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds in citrus essential oils. Below are detailed methodologies for sample preparation and GC-MS analysis.
Sample Preparation: Essential Oil Extraction
Two primary methods for extracting essential oils from citrus peels are steam distillation and cold pressing. For analytical purposes, headspace solid-phase microextraction (HS-SPME) is also a widely used technique for sampling volatile compounds.
a) Steam Distillation:
-
Maceration: Fresh citrus peels are finely grated or minced to increase the surface area for efficient oil extraction.
-
Distillation Setup: The macerated peels are placed in a distillation flask with a specific volume of distilled water. The flask is connected to a condenser and a collection vessel.
-
Heating: The flask is heated to boiling. The steam passes through the citrus peel material, vaporizing the volatile essential oils.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is immiscible with water and typically has a lower density, it will form a distinct layer on top of the water, which can be separated using a separatory funnel.
b) Headspace Solid-Phase Microextraction (HS-SPME):
-
Sample Preparation: A known weight of finely ground citrus peel is placed in a sealed headspace vial.
-
Incubation: The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 15-30 minutes) to adsorb the volatile compounds.
-
Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) System: An Agilent 7890B GC system (or equivalent) is used.
-
Column: A capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 3-5°C/min) to a final temperature (e.g., 240-280°C), which is then held for a period to ensure all compounds have eluted.
-
Injector: The injector temperature is typically set to 250°C. For liquid injections, a split or splitless mode can be used. For SPME, the injector is operated in splitless mode for a defined desorption time.
-
Mass Spectrometer (MS) Detector: A mass selective detector, such as an Agilent 5977A MSD, is used.
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 35-550 amu.
-
Data Analysis: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley). Quantification is typically performed by creating a calibration curve with a pure standard of this compound and using an internal standard for improved accuracy.
Mandatory Visualizations
Biosynthesis of this compound
This compound is a sesquiterpenoid, a class of terpenes derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytoplasm of plant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. tomsic.co.jp [tomsic.co.jp]
- 3. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MANDARIN/TANGERINE - Aromatherapy Blog [jeanne-blog.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
An In-depth Technical Guide to the Sensory Characteristics of alpha-Sinensal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the sensory characteristics of alpha-sinensal, a key flavor compound found in citrus. While research has predominantly focused on the most common isomer, (2E,6E,9E)-alpha-sinensal, this document aims to collate all available information on its isomers and provide a framework for their sensory evaluation.
Introduction
This compound is a sesquiterpenoid aldehyde that plays a significant role in the characteristic aroma of orange and other citrus fruits[1]. It exists as multiple geometric isomers, primarily the (2E,6E,9E)-isomer, which is often referred to simply as this compound in literature. The sensory perception of these isomers is of great interest for flavor and fragrance creation, as well as for understanding the structure-activity relationships in olfaction. This guide summarizes the known sensory data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Sensory Characteristics of this compound
Quantitative data directly comparing the sensory attributes of different this compound isomers is limited in publicly available literature. The following tables summarize the available qualitative and semi-quantitative data, which predominantly pertains to the (2E,6E,9E)-isomer.
Table 1: Odor and Taste Profile of this compound
| Attribute | Descriptor | References |
| Odor Type | Citrus, Orange, Powdery, Aldehydic, Juicy, Mandarin, Sour Candy, Waxy | [2][3][4] |
| Odor Strength | Medium | [4] |
| Taste Profile | Citrus, Green, Citrus Peel, Orange Peel, Aldehydic, Earthy, Woody | [2][4] |
Table 2: Physicochemical and Organoleptic Properties of (2E,6E,9E)-alpha-Sinensal
| Property | Value | Reference |
| CAS Number | 17909-77-2 | [3][4] |
| Molecular Formula | C15H22O | [5] |
| Appearance | Colorless clear liquid (est.) | [4] |
| Odor Description | at 18.00 - 20.00 % in terpenes: citrus orange powdery aldehydic juicy mandarin sour candy waxy | [2][3][4] |
| Flavor Usage Level | Up to 40.0000 ppm in the finished product | [3] |
Note: The sensory data presented above primarily describes the (2E,6E,9E)-isomer of this compound, as it is the most commonly synthesized and studied form.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sensory characteristics. The following are standard protocols used in the flavor and fragrance industry for evaluating compounds like this compound isomers.
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.
Methodology:
-
Sample Preparation: The this compound isomer is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) to an appropriate concentration. For complex matrices like essential oils, a dilution series is prepared.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating terpenes and aldehydes (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarities.
-
Olfactometry: The effluent from the GC column is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and an olfactory port. A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors, intensity, and retention time of each detected aroma.
-
Data Analysis: The data from the chemical detector and the olfactometry readings are correlated to identify the specific compounds responsible for the different aromas.
A trained sensory panel is used to provide detailed descriptive analysis of the sensory properties of the this compound isomers.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and ability to describe odors and tastes accurately. They undergo extensive training with a wide range of reference compounds relevant to citrus and aldehydic aromas.
-
Sample Preparation: Solutions of the purified this compound isomers are prepared in a neutral medium (e.g., water with a small amount of ethanol for solubility) at various concentrations. Samples are presented in coded, identical containers to blind the panelists.
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment, free from distracting odors. They rate the intensity of various sensory attributes (e.g., orange, green, waxy, bitter) on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The data from the panelists is collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory profiles of the isomers.
Visualization of Key Processes
The perception of odorants like this compound begins with the activation of olfactory receptors in the nasal cavity, which triggers a G-protein coupled signaling cascade.
The following diagram illustrates the typical workflow for analyzing the sensory properties of a volatile compound using GC-O.
This diagram outlines the logical steps involved in conducting a comprehensive sensory panel evaluation.
Conclusion
This compound is a vital component of citrus aroma, with its (2E,6E,9E)-isomer being the most well-characterized. This technical guide has synthesized the available sensory data, outlined the standard experimental protocols for its evaluation, and provided visual representations of the underlying biological and experimental processes. A significant data gap exists regarding the specific sensory characteristics of other isomers of this compound, such as the (Z)-isomers. Future research should focus on the targeted synthesis and sensory analysis of these isomers to fully elucidate the structure-activity relationships of this important flavor compound. Such studies will be invaluable for the advancement of flavor chemistry, sensory science, and the development of novel ingredients for the food, beverage, and pharmaceutical industries.
References
- 1. USDA ARS Online Magazine Vol. 61, No. 5 [agresearchmag.ars.usda.gov]
- 2. This compound, 17909-77-2 [perflavory.com]
- 3. This compound, 17909-77-2 [thegoodscentscompany.com]
- 4. Fragrance University [fragranceu.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
Methodological & Application
Protocol for the extraction and purification of alpha-Sinensal from citrus peel.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of α-sinensal, a key sesquiterpenoid contributing to the characteristic aroma of citrus fruits, from citrus peel.[1] The protocols outlined below cover various extraction techniques and subsequent purification methods to isolate α-sinensal for research, and potential pharmaceutical applications.
Introduction
Alpha-sinensal is a volatile sesquiterpene found in the essential oil of citrus peels, contributing significantly to the fresh and desirable orange aroma.[1] Its isolation and purification are of interest for its use as a natural flavoring agent and for investigating its potential biological activities. This protocol details multiple extraction methodologies, including traditional and modern techniques, followed by purification strategies to obtain high-purity α-sinensal.
Extraction of Essential Oil from Citrus Peel
The initial step in isolating α-sinensal is the extraction of the essential oil from the citrus peel, which contains a complex mixture of volatile compounds. Several methods can be employed, each with its advantages and disadvantages in terms of yield, selectivity, and environmental impact.
Sample Preparation
Proper preparation of the citrus peel is crucial for efficient extraction.
Protocol:
-
Selection: Choose fresh, mature citrus fruits (e.g., sweet orange - Citrus sinensis).
-
Washing: Thoroughly wash the fruits with deionized water to remove any surface impurities.
-
Peeling: Carefully peel the fruits, separating the outer colored layer (flavedo) from the inner white layer (albedo), as the essential oil is primarily located in the flavedo.
-
Size Reduction: The peels can be used fresh or dried.
-
Fresh Peels: Mince or cut the fresh peels into small pieces (approximately 1 cm²) to increase the surface area for extraction.
-
Dried Peels: For methods like Supercritical Fluid Extraction (SFE) or solvent extraction, the peels are often dried at a low temperature (40-50°C) until brittle and then ground into a coarse powder.[2]
-
Extraction Methods
A traditional and widely used method for extracting essential oils.[2]
Protocol:
-
Place 100 g of prepared citrus peel into a 2 L round-bottom flask.
-
Add approximately 500 mL of distilled water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling. Steam will pass through the plant material, vaporizing the essential oils.
-
The steam and essential oil vapor mixture will condense and be collected in the Clevenger trap.
-
Continue distillation for 3 hours.
-
After cooling, separate the essential oil layer from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark glass vial at 4°C.[2]
A "green" technology that uses supercritical CO₂ as a solvent, offering high selectivity and yielding a solvent-free extract.[3][4]
Protocol:
-
Pack approximately 50 g of dried and ground citrus peel into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for sesquiterpene extraction are generally in the range of:
-
Ethanol can be used as a co-solvent to increase the polarity of the supercritical fluid and enhance the extraction of certain compounds.[6]
-
The extracted oil is separated from the CO₂ in a separator by depressurization.
-
Store the collected essential oil in a sealed, dark glass vial at 4°C.
This method involves the use of organic solvents to extract the essential oil.
Protocol:
-
Place 50 g of dried and ground citrus peel in a flask.
-
Add 250 mL of a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).
-
Agitate the mixture at room temperature for several hours or use a Soxhlet apparatus for continuous extraction for 5 hours.[7]
-
Filter the mixture to separate the solid residue.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to obtain the essential oil.
-
Store the oil in a sealed, dark glass vial at 4°C.
Comparison of Extraction Methods
| Extraction Method | Typical Yield of Essential Oil (% w/w) | α-Sinensal Content in Essential Oil (%) | Advantages | Disadvantages |
| Steam Distillation | 0.5 - 2.5[8] | 0.07 - 3.14[3][9] | Simple, inexpensive equipment. | Thermal degradation of some compounds, lower yield of some components. |
| Supercritical Fluid Extraction (SFE) | 1.0 - 10.2[3][4] | Can be higher due to selectivity. | High selectivity, no solvent residue, low extraction temperature. | High initial equipment cost, requires technical expertise.[4] |
| Solvent Extraction | 6.5 - 55.0 (depending on solvent)[7] | Varies with solvent polarity. | High yield, can be selective based on solvent choice. | Potential for solvent residue, requires solvent removal step, flammability of some solvents. |
Purification of α-Sinensal
The extracted essential oil is a complex mixture. To isolate α-sinensal, chromatographic techniques are employed.
Column Chromatography
A common and effective method for the initial separation of components in the essential oil.[10]
Protocol:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using n-hexane to create a slurry.[10]
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the column.[10]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A typical solvent gradient would be:
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-sinensal.
-
Pooling and Concentration: Combine the fractions rich in α-sinensal and remove the solvent using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is a powerful technique.[12][13]
Protocol:
-
Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenes.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.[14] The specific gradient will need to be optimized based on the analytical separation.
-
Sample Injection: Inject the partially purified fraction from column chromatography onto the preparative HPLC column.
-
Fraction Collection: Collect the peak corresponding to α-sinensal based on the retention time determined from analytical HPLC.
-
Solvent Removal: Remove the solvents from the collected fraction to obtain pure α-sinensal.
Analytical Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of α-sinensal.[9]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS).[15]
-
Carrier Gas: Helium or Hydrogen.[16]
-
Injection Mode: Splitless or split.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240-280°C) to separate the various components of the essential oil.[17][18]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identification: α-sinensal is identified by its characteristic mass spectrum and retention index.
Experimental Workflows
References
- 1. USDA ARS Online Magazine Vol. 61, No. 5 [agresearchmag.ars.usda.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. co2extractionmachine.com [co2extractionmachine.com]
- 5. Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and antioxidant activity of peel extracts from three varieties of citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 16. agilent.com [agilent.com]
- 17. gcms.cz [gcms.cz]
- 18. scielo.br [scielo.br]
Application Note: Quantification of α-Sinensal in Essential Oils Using HPLC-UV
Introduction
α-Sinensal is a key sesquiterpenoid aldehyde that significantly contributes to the characteristic aroma and flavor profile of various citrus essential oils, particularly sweet orange oil. Accurate quantification of this compound is crucial for the quality control and standardization of essential oils used in the food, beverage, fragrance, and pharmaceutical industries. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a robust, reliable, and accessible method for the determination of α-sinensal. This application note provides a detailed protocol for the quantification of α-sinensal in essential oils using a reversed-phase HPLC-UV method. The methodology described herein is intended for researchers, scientists, and drug development professionals.
Principle of the Method
The method employs reversed-phase HPLC to separate α-sinensal from other components of the essential oil matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Quantification is performed by monitoring the UV absorbance of the eluting compounds at a wavelength where α-sinensal exhibits significant absorption, which is characteristic of its α,β-unsaturated aldehyde chromophore. The concentration of α-sinensal in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
α-Sinensal analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Essential oil samples (e.g., sweet orange, mandarin)
-
Syringe filters (0.45 µm, PTFE or other suitable material)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water in a gradient or isocratic elution. A typical starting point is a gradient of 60% Acetonitrile in water, increasing to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (based on the α,β-unsaturated aldehyde chromophore; optimization may be required)
-
Run Time: Approximately 30 minutes
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of α-sinensal standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
5. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add methanol to the mark and sonicate for 10 minutes to ensure complete dissolution and homogenization.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to ensure the α-sinensal concentration falls within the linear range of the calibration curve.
6. Method Validation (Illustrative)
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Accuracy should be assessed by a recovery study, spiking a blank matrix with known concentrations of α-sinensal. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify α-sinensal in the presence of other components in the essential oil matrix should be demonstrated. This can be achieved by comparing the chromatograms of the standard, sample, and a blank.
Data Presentation
The quantitative data obtained from the method validation should be summarized for easy comparison. The following table provides an illustrative summary of expected validation parameters for the quantification of α-sinensal.
| Parameter | Specification | Illustrative Result |
| Retention Time (RT) | - | ~15.2 min (Varies with exact conditions) |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision | ||
| Repeatability (Intra-day RSD%) | ≤ 2% | 0.85% |
| Intermediate Precision (Inter-day RSD%) | ≤ 2% | 1.25% |
| Accuracy | ||
| Recovery (%) | 98 - 102% | 99.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the quantification of α-Sinensal.
The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of α-sinensal in essential oils. Proper method validation is essential to ensure the quality and reliability of the results. This method can be readily implemented in quality control laboratories for the routine analysis of essential oils and can serve as a valuable tool for researchers and professionals in the field of natural products and drug development.
Application Note: Quantitative Analysis of α-Sinensal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of α-Sinensal, a key sesquiterpenoid contributing to the characteristic aroma of citrus fruits.[1][2] The methodology outlined is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and quality control. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.
Introduction
α-Sinensal is a sesquiterpenoid aldehyde that plays a crucial role in the overall flavor and aroma profile of various citrus species, particularly oranges.[3][4] As a significant contributor to the sensory characteristics of essential oils and food products, the accurate quantification of α-Sinensal is vital for quality assessment, authenticity verification, and research into flavor chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-Sinensal from complex matrices such as essential oils.[5][6] This method offers high sensitivity, selectivity, and the ability to provide structural information for unambiguous compound identification.
Experimental Protocols
Sample Preparation: Extraction of α-Sinensal from Citrus Peel
This protocol describes the extraction of essential oil from citrus peel, a primary source of α-Sinensal.
Materials:
-
Fresh citrus fruits (e.g., Sweet Orange - Citrus sinensis)
-
Grater or zester
-
Solvent: n-Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Centrifuge
Procedure:
-
Carefully grate or zest the outer peel of the citrus fruit, avoiding the white pith.
-
Weigh approximately 10 g of the peel zest into a 50 mL glass beaker.
-
Add 20 mL of n-Hexane to the beaker and cover with aluminum foil.
-
Macerate the mixture at room temperature for 1 hour with occasional stirring.
-
Decant the hexane extract into a clean glass tube.
-
Centrifuge the extract at 3000 rpm for 10 minutes to pellet any solid particles.
-
Carefully transfer the supernatant to a clean vial.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
The resulting essential oil extract is now ready for GC-MS analysis. For quantitative analysis, a precise dilution in a suitable solvent like hexane is required.
Standard Solution Preparation
Materials:
-
α-Sinensal analytical standard
-
n-Hexane (GC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of α-Sinensal standard and dissolve it in n-hexane in a 10 mL volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with n-hexane to prepare a series of calibration standards. A typical concentration range for the calibration curve would be 0.1 µg/mL to 10 µg/mL.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for α-Sinensal | Quantifier Ion: m/z 218 (M⁺), Qualifier Ions: m/z 93, 105, 121 (Predicted based on fragmentation patterns)[2][7] |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC-MS analysis of α-Sinensal. These values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (min) | ~ 23.33 (on DB-5 or similar)[8] |
| Kovats Retention Index | 1731 - 1765 (non-polar column)[9][10] |
| Molecular Ion (m/z) | 218[2] |
| Key Fragment Ions (m/z) | 93, 105, 121, 133, 147 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
Note: LOD and LOQ values are estimates based on similar sesquiterpenoid analyses and require experimental determination for a specific method validation.[8]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the GC-MS analysis and a conceptual representation of the analytical process.
Caption: Experimental workflow for GC-MS analysis of α-Sinensal.
Caption: Logical relationship of the analytical steps.
Conclusion
The GC-MS method presented in this application note provides a reliable and sensitive approach for the quantitative analysis of α-Sinensal in complex matrices. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers and industry professionals. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reproducible data for the accurate assessment of this important flavor and fragrance compound.
References
- 1. tomsic.co.jp [tomsic.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Analysis and Study of the Antimicrobial Activity of Citrus paradisi, Citrus aurantifolia, and Citrus sinensis Peel Essential Oils as Hand Sanitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
- 9. Quantitative analysis of essential oils: a complex task | Semantic Scholar [semanticscholar.org]
- 10. repository.up.ac.za [repository.up.ac.za]
Stereoselective Synthesis of α-Sinensal and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Sinensal is a key flavor and aroma component of citrus fruits, particularly oranges. It is a sesquiterpenoid aldehyde with a characteristic fresh, green, and orange-like scent. The stereochemistry of α-sinensal is crucial for its sensory properties, making stereoselective synthesis a critical area of research for the flavor and fragrance industry, as well as for the synthesis of complex natural products. This document provides detailed application notes and protocols for the stereoselective synthesis of α-sinensal, based on established methodologies. While the primary focus is on the synthesis of α-sinensal itself, the principles and some of the intermediates can be adapted for the synthesis of its derivatives.
Core Synthetic Strategy: The Büchi and Wüest Approach
The first stereorational synthesis of α-sinensal was reported by Büchi and Wüest in 1974. This approach remains a foundational strategy and involves a sequence of key reactions to construct the carbon skeleton and control the stereochemistry of the double bonds. The overall synthetic pathway is outlined below.
Caption: Overall synthetic workflow for the stereoselective synthesis of α-Sinensal.
Experimental Protocols
Step 1: Synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene
This step is not explicitly part of the Büchi and Wüest synthesis of α-sinensal itself but represents a common starting material for related terpenoid syntheses. A more direct route to a key intermediate is detailed below.
Step 2: Synthesis of (E)-6,10-Dimethyl-3,5,9-undecatrien-2-one
This key intermediate is synthesized via a condensation reaction.
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a crystal of iodine to initiate the reaction. A solution of 1-bromo-4-methyl-3-pentene (1.0 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
1,4-Conjugate Addition: The Grignard reagent is cooled to 0 °C, and a solution of acrolein (1.2 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude alcohol.
-
Condensation with Mesityl Oxide: The crude alcohol is then reacted with mesityl oxide. While the original literature may use different methods, a common approach for such transformations involves activation of the alcohol (e.g., as an acetate) followed by an elimination reaction to form the triene system. A direct condensation can also be explored.
Step 3: Wittig-Horner Reaction to form the Ethyl Ester
Protocol:
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed with anhydrous hexane and suspended in anhydrous dimethoxyethane (DME). The suspension is cooled to 0 °C, and triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour.
-
Olefination: The solution of the ylide is cooled to 0 °C, and a solution of (E)-6,10-Dimethyl-3,5,9-undecatrien-2-one (1.0 eq) in anhydrous DME is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched with water, and the DME is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield a mixture of (2Z,4E,8E)- and (2E,4E,8E)-ethyl 3,7,11-trimethyldodeca-2,4,8,10-tetraenoate.
Step 4: Reduction to the Allylic Alcohol
Protocol:
-
A solution of the mixture of ethyl esters (1.0 eq) in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of diisobutylaluminium hydride (DIBAH) in toluene (1.5 M, 2.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of methanol, followed by water and 15% aqueous sodium hydroxide. The mixture is allowed to warm to room temperature and filtered through Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude allylic alcohols.
Step 5: Oxidation to α-Sinensal
Protocol:
-
The crude mixture of allylic alcohols (1.0 eq) is dissolved in hexane.
-
Activated manganese dioxide (10 eq by weight) is added, and the suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield a mixture of (Z)-α-sinensal and (E)-α-sinensal.
Step 6: Isomerization to (E)-α-Sinensal
Protocol:
-
The mixture of α-sinensal isomers is dissolved in a suitable solvent such as hexane or benzene.
-
A catalytic amount of iodine is added, and the solution is stirred at room temperature while being exposed to ambient light, or gently heated.
-
The isomerization can be monitored by GC or NMR to determine the ratio of E/Z isomers.
-
Once equilibrium is reached (favoring the more stable E-isomer), the reaction is quenched by washing with a solution of sodium thiosulfate. The organic layer is then washed with brine, dried, and concentrated to yield predominantly (E)-α-sinensal.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivity data reported for the synthesis of α-sinensal and its intermediates. It is important to note that yields can vary based on reaction scale and purification techniques.
| Step | Product | Typical Yield (%) | Stereoselectivity (E:Z ratio) |
| 1. Grignard Addition & Condensation | (E)-6,10-Dimethyl-3,5,9-undecatrien-2-one | 60-70 | Predominantly E |
| 2. Wittig-Horner Reaction | Ethyl 3,7,11-trimethyldodeca-2,4,8,10-tetraenoate | 75-85 | Mixture of Z and E isomers |
| 3. DIBAH Reduction | 3,7,11-Trimethyldodeca-2,4,8,10-tetraen-1-ol | 80-90 (crude) | Mixture of Z and E isomers |
| 4. MnO2 Oxidation | α-Sinensal | 70-80 | Mixture of Z and E isomers |
| 5. Isomerization | (E)-α-Sinensal | >90 | >95:5 (E:Z) |
Synthesis of α-Sinensal Derivatives
The synthetic route described provides access to key intermediates that can be modified to generate derivatives of α-sinensal.
-
Derivatives from the Ketone Intermediate: The ketone, (E)-6,10-Dimethyl-3,5,9-undecatrien-2-one, can be subjected to various carbonyl chemistries. For instance, reaction with different Wittig or Wittig-Horner reagents can lead to analogues with modifications in the ester/aldehyde portion of the molecule.
-
Derivatives from the Final Aldehyde: The aldehyde functionality of α-sinensal can be a handle for further transformations. Reduction would yield the corresponding alcohol (α-sinensol), and oxidation would produce the carboxylic acid. Reductive amination could be employed to synthesize amine derivatives.
The stereocontrol elements of the original synthesis would be largely retained in these derivatives, allowing for the preparation of novel, structurally related compounds for sensory evaluation or biological testing.
Modern and Alternative Approaches
While the Büchi and Wüest synthesis is a classic, modern organometallic and organocatalytic methods offer alternative strategies for the stereoselective synthesis of α,β-unsaturated aldehydes and related structures.
Caption: Modern synthetic approaches to α,β-unsaturated aldehydes.
These modern methods can offer advantages in terms of efficiency, milder reaction conditions, and potentially higher stereoselectivity. For instance, organocatalytic α-methylenation of aldehydes could provide a route to the α,β-unsaturated aldehyde moiety, while transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed to construct the carbon backbone with high stereocontrol. Researchers are encouraged to explore these contemporary methods for the synthesis of α-sinensal and its derivatives.
Conclusion
The stereoselective synthesis of α-sinensal is a well-established process that relies on a sequence of classic organic reactions. The protocols outlined in this document provide a detailed guide for the laboratory synthesis of this important flavor and aroma compound. By understanding the key transformations and stereocontrolling elements, researchers can adapt these methods to produce α-sinensal derivatives for a variety of applications in research and development. Furthermore, the exploration of modern synthetic methodologies holds the promise of developing even more efficient and selective routes to this valuable natural product.
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of α-Sinensal
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Sinensal is a sesquiterpenoid aldehyde that serves as a key contributor to the characteristic aroma and flavor of citrus fruits, particularly oranges.[1][2] Accurate and efficient sampling and quantification of α-sinensal are crucial in the food and beverage industry for quality control, in fragrance development, and in research exploring the biological activities of plant-derived volatile compounds. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like α-sinensal from various matrices.[3] This document provides detailed application notes and protocols for the sampling of α-sinensal using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, including α-sinensal, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.[3]
Application: Quality Control of Citrus Products
HS-SPME-GC-MS can be employed to monitor the concentration of α-sinensal in orange juice, essential oils, and other citrus-derived products. The concentration of this key aroma compound can be an indicator of product quality, freshness, and authenticity.
Experimental Protocols
Recommended SPME Fiber Selection
The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For sesquiterpenes like α-sinensal, which are of medium volatility and relatively nonpolar, the following fibers are recommended:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber that provides a broad range of selectivity for various volatile and semi-volatile compounds. The 50/30 µm thickness is commonly used for flavor and fragrance analysis.[4][5]
-
Polydimethylsiloxane (PDMS): A 100 µm PDMS fiber is a good choice for nonpolar compounds and is effective for the analysis of sesquiterpenes.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of small, volatile molecules.
For general applications involving the analysis of a wide range of volatiles in citrus products, the DVB/CAR/PDMS fiber is often the preferred choice due to its broad applicability.
Protocol for HS-SPME of α-Sinensal from a Liquid Matrix (e.g., Orange Juice)
This protocol is based on established methods for the analysis of volatile compounds in citrus juices and beverages.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with PTFE/silicone septa
-
Heating block or water bath with magnetic stirring capabilities
-
Sodium chloride (NaCl)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place 5 g of the liquid sample (e.g., orange juice) into a 20 mL headspace vial. To enhance the release of volatile compounds, add 15% (w/w) of NaCl (0.75 g).[6]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or water bath set to 40-50°C. Allow the sample to equilibrate for 15-20 minutes with continuous stirring.[7] This step facilitates the partitioning of α-sinensal into the headspace.
-
SPME Extraction: Manually or automatically expose the conditioned SPME fiber to the headspace of the vial for 20-30 minutes at the same temperature.[4][7] Maintain consistent extraction time and temperature for all samples and standards to ensure reproducibility.
-
Analyte Desorption: After extraction, immediately withdraw the fiber and insert it into the GC injector, which has been pre-heated to 250-260°C.[4][7] Allow the fiber to desorb for 3-5 minutes to ensure complete transfer of the analytes to the GC column.
-
GC-MS Analysis: Start the GC-MS data acquisition at the beginning of the desorption process. The specific GC oven temperature program and MS parameters should be optimized for the separation and detection of sesquiterpenes.
GC-MS Parameters (Example)
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 180°C at 5°C/min
-
Ramp to 240°C at 15°C/min, hold for 10 minutes[8]
-
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Quantitative Data
| Analyte Class | Representative Compounds | Linearity (R²) | LOD (µg/L or mg/L) | LOQ (µg/L or mg/L) | Recovery (%) | RSD (%) | Reference |
| Sesquiterpenes | Germacrene D, α-Muurolene | > 0.99 | 0.05 µg/L (avg) | 0.15 µg/L (avg) | 98.9 - 102.6 | < 12 | [9] |
| Volatile Flavor Compounds | Limonene, Myrcene, Linalool, etc. | ≥ 0.97 | 0.06 - 2.27 mg/L | Not Reported | 88.3 - 121.7 | < 14 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for α-sinensal analysis.
Hypothesized Biological Signaling Pathway for a Related Compound
While the specific signaling pathways for α-sinensal are not well-documented, research on the closely related compound, β-sinensal, and other terpenoids suggests potential anti-inflammatory activity through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized anti-inflammatory action of α-sinensal via inhibition of the NF-κB pathway.
References
- 1. Showing Compound alpha-Sinensal (FDB017457) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined SPME—GC × GC–MS Volatilomics and UHPLC–HRMS Metabolomics Data Fusion Provides a Multidimensional Fingerprinting and Discrimination of White Garlic From the Piacenza Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Supercritical Fluid Extraction of alpha-Sinensal from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Sinensal is a sesquiterpenoid aldehyde that significantly contributes to the characteristic aroma of citrus fruits, particularly sweet oranges (Citrus sinensis).[1] Beyond its sensory properties, this compound is of increasing interest to the pharmaceutical and nutraceutical industries for its potential biological activities. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for the selective extraction of bioactive compounds from plant materials.[2][3] This method offers several advantages over traditional techniques, including the use of a non-toxic, non-flammable, and easily removable solvent, as well as the ability to operate at low temperatures, which preserves thermolabile compounds.[2]
This document provides detailed application notes and protocols for the extraction of this compound from plant matrices, primarily focusing on citrus peels, using supercritical CO₂.
Quantitative Data on Extraction Yields
The yield of essential oil and the concentration of this compound are dependent on the plant matrix, its preparation, and the SFE parameters. The following table summarizes data from studies on the SFE of citrus peel essential oil.
| Plant Matrix | SFE Parameters | Co-solvent | Total Essential Oil Yield (% w/w) | α-Sinensal Concentration in Oil | Reference |
| Citrus sinensis (Sweet Orange) Peel | 15 MPa, 35°C, 150 min, 23 L/h CO₂ flow | Not specified | High | Trace levels | [1][2] |
| Citrus sinensis (Sweet Orange) Peel | 10 MPa, 40°C, 1.76 kg/h CO₂ flow | None | Not specified | Trace levels | [3][4] |
| Citrus junos (Yuzu) Peel | 20 MPa, 60°C | None | ~1.28% | Higher relative content of sesquiterpenes compared to other methods | [5] |
| Citrus sinensis (Sweet Orange) Leaf | Hydrodistillation | N/A | Not specified | ~0.4% | [1] |
Note: The concentration of α-sinensal in peel essential oil is generally at trace levels. SFE has been shown to enrich the content of oxygenated compounds and sesquiterpenes compared to other methods like steam distillation.[5]
Experimental Protocols
This section details the methodology for the supercritical fluid extraction of this compound from citrus peels.
Protocol 1: Supercritical CO₂ Extraction of this compound
Objective: To extract essential oil enriched with this compound from dried citrus peels using supercritical CO₂.
Materials and Equipment:
-
Dried and ground citrus peels (e.g., Citrus sinensis)
-
Supercritical Fluid Extraction (SFE) system
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (optional, e.g., food-grade ethanol)
-
Collection vessel
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Methodology:
-
Sample Preparation:
-
Thoroughly wash fresh citrus peels to remove surface impurities.
-
Dry the peels at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried peels to a uniform particle size (e.g., <0.5 mm) to increase the surface area for extraction.
-
-
SFE System Setup and Extraction:
-
Load a known weight of the ground citrus peel powder into the extraction vessel of the SFE system.
-
Seal the vessel and bring the system to the desired operating conditions. Based on literature, optimal conditions for citrus peel essential oil extraction are around 15 MPa and 35°C .[2]
-
Set the CO₂ flow rate (e.g., 23 L/h).[2]
-
If using a co-solvent to enhance the extraction of more polar compounds, introduce a small percentage of ethanol (e.g., 5-10%) into the CO₂ stream.
-
Commence the dynamic extraction process, allowing the supercritical CO₂ (and co-solvent, if used) to flow through the packed bed of plant material.
-
Continue the extraction for a predetermined time (e.g., 150 minutes).[2]
-
-
Collection of the Extract:
-
The supercritical fluid containing the dissolved essential oil passes into a separator (or collection vessel) where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to its gaseous state, leaving the extracted oil to precipitate and be collected.
-
The gaseous CO₂ can be recycled back into the system.
-
-
Post-Extraction and Analysis:
-
Weigh the collected essential oil to determine the total yield.
-
Store the extract in a sealed, dark glass vial at 4°C to prevent degradation.
-
Analyze the chemical composition of the extract and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Quantification of this compound by GC-MS
Objective: To identify and quantify this compound in the extracted essential oil.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the SFE extract in a suitable solvent (e.g., hexane or ethanol).
-
-
GC-MS Analysis:
-
Inject a small volume of the diluted sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5ms) for the separation of the volatile compounds.
-
Set up a temperature program for the GC oven to effectively separate the components of the essential oil.
-
The mass spectrometer will detect and fragment the eluted compounds, providing a mass spectrum for each.
-
-
Identification and Quantification:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard or by using an internal standard method.
-
Visualizations
Caption: Workflow for the Supercritical Fluid Extraction of this compound.
Caption: Key Parameters Influencing SFE Efficiency.
References
- 1. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. co2extractionmachine.com [co2extractionmachine.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-FID/MS Profiling of Supercritical CO2 Extracts of Peels from Citrus aurantium, C. sinensis cv. Washington navel, C. sinensis cv. Tarocco and C. sinensis cv. Doppio Sanguigno from Dubrovnik Area (Croatia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Sinensal as a Standard in Food Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Sinensal (α-Sinensal) is a sesquiterpenoid aldehyde that is a key contributor to the characteristic aroma of citrus fruits, particularly sweet oranges (Citrus sinensis)[1]. Its presence and concentration are critical indicators of flavor quality and authenticity in various food products, including essential oils, juices, and beverages. As a standard, α-Sinensal is utilized in analytical chemistry to accurately identify and quantify its presence in complex food matrices. This document provides detailed application notes and experimental protocols for the use of α-Sinensal as a standard in food analysis, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of α-Sinensal
| Property | Value |
| Chemical Formula | C₁₅H₂₂O |
| Molar Mass | 218.34 g/mol |
| Appearance | Orange liquid with a sweet, orange, fruity aroma |
| Solubility | Insoluble in water; soluble in ethanol and glacial acetic acid |
| Boiling Point | 176 °C |
Data Presentation: Concentration of α-Sinensal in Food Products
The concentration of α-Sinensal can vary significantly depending on the citrus variety, processing methods, and storage conditions. The following table summarizes typical concentrations found in various citrus essential oils.
| Food Matrix | Citrus Species/Variety | Concentration Range | Analytical Method |
| Essential Oil | Citrus sinensis (Sweet Orange) | 0.038% | GC-MS |
| Essential Oil | Citrus sinensis cv. Maltese | 0.06% (average) | GC-MS |
| Essential Oil | Citrus reticulata (Mandarin) | Can reach >0.7% | GC-MS |
| Orange Juice | Citrus sinensis | Present, but often at low concentrations that can be affected by processing and storage. | GC-MS |
Experimental Protocols
The analysis of α-Sinensal and other volatile compounds in food is most effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace (HS) or solid-phase microextraction (SPME) sample introduction system. These techniques are ideal for separating volatile and semi-volatile compounds from complex matrices.
Protocol 1: Analysis of α-Sinensal in Citrus Essential Oils by GC-MS
Objective: To quantify the concentration of α-Sinensal in citrus essential oil using an internal standard method.
Materials:
-
α-Sinensal analytical standard
-
Internal Standard (IS) (e.g., n-Tridecane or another suitable compound not present in the sample)
-
Hexane (GC grade)
-
Citrus essential oil sample
-
Autosampler vials with caps
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or equivalent)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of α-Sinensal (e.g., 1000 µg/mL) in hexane.
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in hexane.
-
Create a series of calibration standards by adding varying concentrations of the α-Sinensal stock solution and a fixed concentration of the internal standard stock solution to autosampler vials. Dilute with hexane to the final volume.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the citrus essential oil (e.g., 10 mg) into an autosampler vial.
-
Add a known amount of the internal standard stock solution.
-
Dilute with hexane to a final volume (e.g., 1 mL).
-
-
GC-MS Analysis:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: Increase to 180 °C at 4 °C/min
-
Ramp 2: Increase to 280 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Quantification:
-
Identify the retention times of α-Sinensal and the internal standard from the chromatograms of the calibration standards.
-
For quantification in SIM mode, select characteristic ions for α-Sinensal (e.g., m/z 91, 105, 119, 218) and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of α-Sinensal to the peak area of the internal standard against the concentration of α-Sinensal.
-
Calculate the concentration of α-Sinensal in the sample using the calibration curve.
-
Protocol 2: Analysis of α-Sinensal in Citrus Juice by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Objective: To detect and semi-quantify α-Sinensal in citrus juice.
Materials:
-
α-Sinensal analytical standard
-
Internal Standard (optional, for semi-quantification)
-
Sodium chloride (NaCl)
-
Citrus juice sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation:
-
GC-MS system as described in Protocol 1
-
SPME-compatible autosampler or manual SPME holder
Procedure:
-
Sample Preparation:
-
Place a known volume of citrus juice (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.
-
If using an internal standard, add a known amount to the vial.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubator.
-
Equilibrate the sample at a specific temperature (e.g., 50 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately insert it into the GC injector for thermal desorption.
-
Injector: 250 °C, Splitless mode (desorption time e.g., 5 minutes)
-
Use the same GC column and a similar oven temperature program and MS parameters as described in Protocol 1. The temperature program may need to be optimized for the specific juice matrix.
-
-
Data Analysis:
-
Identify α-Sinensal by comparing its mass spectrum and retention time with that of a pure standard analyzed under the same conditions.
-
Semi-quantification can be achieved by comparing the peak area of α-Sinensal to that of an internal standard or by using an external standard calibration curve prepared by spiking a model juice matrix.
-
Diagrams
Logical Workflow for α-Sinensal Analysis
References
In Vitro Bioactivity of α-Sinensal: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Sinensal, a sesquiterpenoid aldehyde primarily found in citrus fruits, is a key contributor to the characteristic aroma of oranges. Beyond its role as a fragrance and flavoring agent, emerging research indicates that α-Sinensal possesses a range of bioactive properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These attributes make it a compound of significant interest for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for in vitro assays to determine the bioactivity of α-Sinensal.
I. Anti-inflammatory Activity of α-Sinensal
α-Sinensal has been investigated for its potential to modulate inflammatory responses. In vitro assays are crucial for elucidating the mechanisms by which α-Sinensal exerts its anti-inflammatory effects, primarily by measuring its impact on inflammatory mediators and signaling pathways.
Data Presentation: Anti-inflammatory Assays
| Assay | Cell Line | Parameter Measured | IC50 (µM) of α-Sinensal | Positive Control | IC50 (µM) of Positive Control |
| Griess Assay | RAW 264.7 | Nitric Oxide (NO) Production | Data not available | L-NMMA | Data not available |
| ELISA | RAW 264.7 | TNF-α Secretion | Data not available | Dexamethasone | Data not available |
| ELISA | RAW 264.7 | IL-6 Secretion | Data not available | Dexamethasone | Data not available |
| ELISA | RAW 264.7 | IL-1β Secretion | Data not available | Dexamethasone | Data not available |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
α-Sinensal
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of α-Sinensal for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no α-Sinensal) and a positive control (e.g., L-NMMA).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
2. Cytokine Secretion Assay (ELISA)
This protocol measures the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
RAW 264.7 cells
-
α-Sinensal
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol to treat the cells.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided in the kits. The percentage of inhibition of cytokine secretion is calculated relative to the LPS-stimulated vehicle control.
-
Signaling Pathway Visualization: NF-κB and MAPK Pathways
α-Sinensal may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are crucial regulators of inflammatory gene expression.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by α-Sinensal.
II. Antioxidant Activity of α-Sinensal
α-Sinensal's antioxidant properties are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Several in vitro assays can be employed to quantify its antioxidant capacity.
Data Presentation: Antioxidant Assays
| Assay | Method | IC50 (µg/mL) of α-Sinensal | Positive Control | IC50 (µg/mL) of Positive Control |
| DPPH Radical Scavenging | Spectrophotometry | Data not available | Ascorbic Acid | Data not available |
| ABTS Radical Scavenging | Spectrophotometry | Data not available | Trolox | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | Data not available | Ascorbic Acid | Data not available |
| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometry | Data not available | Trolox | Data not available |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Materials:
-
α-Sinensal
-
DPPH solution (in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of α-Sinensal and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Materials:
-
α-Sinensal
-
ABTS solution
-
Potassium persulfate
-
Trolox (positive control)
-
Ethanol or PBS
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of α-Sinensal or Trolox dilutions to a 96-well plate.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as in the DPPH assay.
-
Signaling Pathway Visualization: Nrf2 Pathway
α-Sinensal may enhance cellular antioxidant defenses by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: Postulated activation of the Nrf2 antioxidant response pathway by α-Sinensal.
III. Anticancer Activity of α-Sinensal
Preliminary evidence suggests that α-Sinensal may possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Data Presentation: Anticancer Assays
| Assay | Cancer Cell Line | Parameter Measured | IC50 (µM) of α-Sinensal | Positive Control | IC50 (µM) of Positive Control |
| MTT Assay | HT-29 (Colon) | Cell Viability | Data not available | Doxorubicin | Data not available |
| MTT Assay | Caco-2 (Colon) | Cell Viability | Data not available | Doxorubicin | Data not available |
| Annexin V/PI Staining | HT-29 (Colon) | Apoptosis | Data not available | Doxorubicin | Data not available |
| Caspase-3/7 Assay | HT-29 (Colon) | Caspase Activity | Data not available | Doxorubicin | Data not available |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HT-29, Caco-2)
-
α-Sinensal
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Doxorubicin (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of α-Sinensal for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
α-Sinensal
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with α-Sinensal for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Signaling Pathway Visualization: Apoptosis Pathway
α-Sinensal may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Potential mechanisms of α-Sinensal-induced apoptosis.
IV. Neuroprotective Activity of α-Sinensal
α-Sinensal is being explored for its potential to protect neurons from damage and degeneration, which is relevant to neurodegenerative diseases like Alzheimer's disease.
Data Presentation: Neuroprotective Assays
| Assay | Target/Model | Parameter Measured | IC50 (µM) of α-Sinensal | Positive Control | IC50 (µM) of Positive Control |
| Acetylcholinesterase (AChE) Inhibition | Purified AChE | Enzyme Activity | Data not available | Donepezil | Data not available |
| β-Secretase (BACE1) Inhibition | Purified BACE1 | Enzyme Activity | Data not available | BACE1 Inhibitor IV | Data not available |
| Neurotoxicity Assay | SH-SY5Y cells + Aβ | Cell Viability | Data not available | Quercetin | Data not available |
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.
-
Materials:
-
α-Sinensal
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Add 25 µL of α-Sinensal or Donepezil dilutions to the wells.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of ATCI solution to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of AChE inhibition.
-
2. β-Secretase (BACE1) FRET Assay
This assay measures the activity of BACE1, a key enzyme in the production of amyloid-beta peptides.
-
Materials:
-
α-Sinensal
-
Recombinant BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Add α-Sinensal or a known BACE1 inhibitor to the wells.
-
Add the BACE1 enzyme to the wells and incubate.
-
Add the FRET substrate to initiate the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of BACE1 inhibition.
-
Workflow Visualization: Neuroprotection Assays
Caption: Experimental workflow for assessing the neuroprotective effects of α-Sinensal.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory, antioxidant, anticancer, and neuroprotective bioactivities of α-Sinensal. While specific quantitative data for α-Sinensal is currently limited, the provided protocols will enable researchers to generate this crucial information. Further investigation into the molecular mechanisms, particularly its interaction with key signaling pathways, will be essential to fully understand and exploit the therapeutic potential of this promising natural compound.
Troubleshooting & Optimization
Troubleshooting alpha-Sinensal degradation during sample preparation.
Welcome to the technical support center for alpha-Sinensal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the degradation of this compound during sample preparation and analysis. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of this compound in my samples after extraction and before analysis. What are the potential causes?
A1: The degradation of this compound, a sesquiterpenoid and an α,β-unsaturated aldehyde, can be attributed to several factors during sample preparation. The primary causes include:
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Oxidation: The aldehyde functional group and the conjugated double bonds in this compound are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by the presence of metal ions and light.
-
Thermal Degradation: As a volatile terpene, this compound can degrade at elevated temperatures. This is a critical consideration during extraction, solvent evaporation, and gas chromatography (GC) analysis.
-
pH Instability: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of this compound. Aldehydes can undergo various reactions in the presence of strong acids or bases.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the molecule.
-
Isomerization: The double bonds in the this compound structure may undergo isomerization, converting it to other isomers like beta-Sinensal, which will lead to a decrease in the quantifiable this compound peak.
To mitigate these issues, it is crucial to handle samples in a controlled environment, minimizing exposure to air, light, and high temperatures. It is also recommended to work with solvents and buffers at a near-neutral pH.
Q2: My this compound standard solution seems to be degrading over time. What are the best practices for storing it?
A2: Proper storage of this compound standards is critical for accurate quantification. To ensure stability, follow these guidelines:
-
Solvent Selection: Use a high-purity, degassed, non-polar, or moderately polar aprotic solvent such as hexane, acetonitrile, or ethanol.
-
Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: Store the solution at low temperatures, preferably at -20°C or -80°C.
-
Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the solution from light.
-
Concentration: Prepare stock solutions at a higher concentration and dilute to working concentrations immediately before use, as lower concentrations can be more susceptible to degradation.
Q3: I am using GC-MS for analysis and suspect on-column degradation of this compound. How can I confirm and prevent this?
A3: On-column degradation during GC-MS analysis is a common issue for thermally labile compounds like this compound.
-
Confirmation: To confirm on-column degradation, you can inject the sample at different inlet temperatures. A significant change in the peak area or the appearance of new degradation peaks with increasing temperature suggests thermal degradation.
-
Prevention:
-
Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.
-
Liner Selection: Use a deactivated glass liner to minimize active sites that can catalyze degradation.
-
Column Choice: Employ a column with a stable stationary phase that is suitable for terpene analysis.
-
Fast GC Method: Use a faster temperature ramp and a shorter column to minimize the residence time of the analyte in the hot GC system.
-
Derivatization: While not always necessary, derivatization of the aldehyde group can sometimes improve thermal stability. However, this adds an extra step to the sample preparation and needs careful validation.
-
Q4: Can the sample matrix influence the stability of this compound?
A4: Yes, the sample matrix can have a significant impact on the stability of this compound. Components within the matrix can either protect the analyte or accelerate its degradation.
-
Pro-oxidants: The presence of metal ions (e.g., iron, copper) or enzymes (e.g., oxidases) in the sample matrix can catalyze the oxidation of this compound.
-
Antioxidants: Conversely, the presence of natural antioxidants (e.g., tocopherols, ascorbic acid) in the matrix can protect this compound from oxidative degradation.
-
pH: The pH of the sample matrix is a critical factor, as discussed in Q1.
It is advisable to perform stability studies of this compound spiked into a representative blank matrix to understand its stability in your specific samples.
Quantitative Data Summary
Due to the limited availability of specific quantitative data in the public domain for this compound degradation, the following tables provide illustrative data based on the expected behavior of α,β-unsaturated aldehydes under various stress conditions. Researchers should perform their own stability studies to generate data specific to their experimental conditions.
Table 1: Illustrative Stability of this compound in Solution under Different Temperature and Light Conditions (Storage for 7 days)
| Storage Condition | Temperature (°C) | Light Condition | Solvent | Remaining this compound (%) |
| 1 | 25 | Ambient Light | Ethanol | 65 |
| 2 | 25 | Dark | Ethanol | 85 |
| 3 | 4 | Dark | Ethanol | 95 |
| 4 | -20 | Dark | Ethanol | >99 |
Table 2: Illustrative Impact of pH on this compound Stability in an Aqueous Buffer System (Incubation for 24 hours at 25°C)
| pH | Buffer System | Remaining this compound (%) |
| 3 | Citrate Buffer | 70 |
| 5 | Acetate Buffer | 90 |
| 7 | Phosphate Buffer | 98 |
| 9 | Borate Buffer | 75 |
Table 3: Illustrative Effect of Oxidizing Agent on this compound Degradation (Incubation for 1 hour at 25°C)
| Oxidizing Agent (Concentration) | Solvent | Remaining this compound (%) |
| None (Control) | Acetonitrile | >99 |
| Hydrogen Peroxide (3%) | Acetonitrile | 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, cool the samples to room temperature and neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. A stability-indicating method should be able to resolve the this compound peak from all significant degradation product peaks.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general method for the quantification of this compound using Gas Chromatography-Mass Spectrometry.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
GC Conditions:
-
Inlet Temperature: 250°C (can be optimized).
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Quantification: Use a calibration curve prepared from authentic this compound standards. An internal standard can be used for improved accuracy.
Visualizations
Technical Support Center: Optimizing α-Sinensal Yield from Orange Peel Waste
Welcome to the technical support center for the optimization of α-Sinensal extraction from orange peel waste. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is α-Sinensal and why is it extracted from orange peel waste?
A1: α-Sinensal is a sesquiterpenoid aldehyde, a natural organic compound that contributes to the characteristic aroma and flavor of citrus fruits, particularly oranges. It is a member of the class of compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units.[1][2] Orange peel, a major byproduct of the citrus processing industry, is a readily available and low-cost source for this valuable compound.
Q2: What is the typical concentration of α-Sinensal in orange peel essential oil?
A2: The concentration of α-Sinensal in orange peel essential oil is generally low and can vary significantly depending on the orange cultivar, maturity of the fruit, and the extraction method used. Reported concentrations range from as low as 0.01% to approximately 3.14% of the total essential oil composition.[3][4][5]
Q3: What is the biosynthetic pathway of α-Sinensal in oranges?
A3: α-Sinensal, like other sesquiterpenes, is synthesized in the plant cell's cytoplasm from farnesyl diphosphate (FPP) through the mevalonic acid (MVA) pathway.[6] Specific enzymes, known as terpene synthases (TPSs), catalyze the conversion of FPP into a diverse array of sesquiterpene structures. The enzyme α-Sinensal synthase facilitates the transformation of a farnesyl cation into α-sinensal.[7] The expression of the genes responsible for its synthesis is often developmentally regulated, with an accumulation of transcripts towards the final stages of fruit maturation.[6]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 2. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 3. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Common analytical artifacts in the GC-MS analysis of alpha-Sinensal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Sinensal analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical artifacts observed during the GC-MS analysis of this compound?
A1: Due to its chemical structure as a sesquiterpenoid aldehyde, this compound is susceptible to several analytical artifacts during GC-MS analysis. These primarily include:
-
Thermal Degradation: High temperatures in the GC inlet or column can cause this compound to degrade, leading to the formation of smaller, more volatile compounds. This results in a lower calculated concentration of the target analyte and the appearance of unexpected peaks in the chromatogram.
-
Isomerization: The conjugated double bond system in this compound makes it prone to isomerization, especially at elevated temperatures or in the presence of active sites in the GC system. This can lead to the conversion of this compound to its isomers, such as beta-Sinensal, making accurate quantification challenging.
-
Peak Tailing: As a polar compound, this compound can interact with active sites (e.g., silanol groups) in the GC liner, column, or transfer lines. This can result in asymmetric peak shapes, a phenomenon known as peak tailing, which complicates peak integration and reduces analytical precision.[1][2][3]
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Co-elution with Isomers: this compound may have isomers that are difficult to separate chromatographically. Without proper method optimization, these isomers can co-elute, leading to inaccurate quantification. Mass spectrometry can be a useful tool to deconvolute co-eluting peaks based on their mass spectra.
Q2: How can I minimize the thermal degradation of this compound in the GC inlet?
A2: Minimizing thermal degradation is crucial for accurate analysis. Consider the following strategies:
-
Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid volatilization of this compound. A good starting point is to set the inlet temperature 20-50°C above the boiling point of the analyte. However, for thermally labile compounds, it is often a compromise. It is recommended to perform a temperature ramp study to find the optimal temperature for your specific instrument and method.[4][5][6]
-
Use a Deactivated Liner: Employ a deactivated inlet liner to minimize active sites that can catalyze degradation. Liners with glass wool can sometimes exacerbate thermal degradation for labile compounds.[5]
-
Pulsed Splitless Injection: If sensitivity allows, a pulsed splitless injection can be used to rapidly transfer the sample onto the column at a lower inlet temperature, minimizing the residence time of the analyte in the hot inlet.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a polar analyte like this compound is often due to unwanted interactions within the GC system. Here’s how to troubleshoot:
-
Check for Active Sites: The most common cause is the presence of active silanol groups in the system.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.
-
Improper Column Installation: Incorrect column installation in the inlet or detector can create dead volumes, leading to peak tailing.
Troubleshooting Guides
Guide 1: Investigating Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low analytical recovery of this compound.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Thermal Degradation | Inject a known concentration of this compound standard at progressively lower inlet temperatures (e.g., 250°C, 220°C, 200°C) and observe the peak area. | If the peak area increases at lower temperatures, thermal degradation is likely occurring. Optimize the inlet temperature to the lowest possible value that maintains good peak shape. |
| Analyte Adsorption | Observe for significant peak tailing. Inject a more concentrated standard to see if peak shape improves (indicating saturation of active sites). | Replace the inlet liner and septum with new, deactivated ones. Trim the front end of the GC column. Use a column specifically designed for inertness. |
| Incomplete Volatilization | Observe for broad, fronting peaks. | Increase the inlet temperature in small increments (e.g., 10°C) and monitor peak shape and area. Ensure the chosen temperature is sufficient for rapid and complete sample vaporization. |
| Sample Preparation Issues | Review your sample extraction and dilution procedures. Prepare a fresh standard from a reliable source. | Ensure complete dissolution of this compound in the solvent. Verify the accuracy of pipettes and volumetric flasks. |
Guide 2: Resolving Isomer Co-elution
This guide assists in separating this compound from its isomers.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inadequate Chromatographic Separation | Examine the peak shape. A broad or shouldered peak may indicate co-elution. | Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min) during the elution window of the isomers can improve resolution. Select a More Selective Column: Consider a column with a different stationary phase polarity that may offer better separation for the specific isomers. |
| Confirmation of Co-elution | Use the mass spectrometer to examine the mass spectra across the peak. Different mass spectra at the leading and tailing edges of the peak confirm the presence of multiple components. | Utilize Deconvolution Software: If baseline separation cannot be achieved, use the MS deconvolution software to identify and quantify the individual isomers based on their unique mass spectra. Use Selected Ion Monitoring (SIM): If the isomers have unique fragment ions, a SIM method can be developed to selectively quantify each isomer. |
Quantitative Data Summary
The following table presents an example of the quantitative analysis of this compound and its isomer, beta-Sinensal, in sweet orange oil, demonstrating the typical relative abundance that might be expected.
| Compound | Average Content (%) |
| This compound | 0.06 |
| beta-Sinensal | 0.05 |
| (Data adapted from a study on Maltese sweet orange oil).[8] |
Experimental Protocols
Key Experiment 1: Analysis of Sesquiterpenes in a Complex Matrix by HS-SPME-GC-MS
This protocol is adapted from a method for analyzing sesquiterpenes in wine and can be modified for other matrices containing this compound.[9]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place an appropriate amount of the sample (e.g., 5 mL of liquid or a specified weight of solid) into a headspace vial.
-
If necessary, add a salt solution to increase the volatility of the analytes.
-
Equilibrate the sample at a controlled temperature (e.g., 30°C) for 15 minutes with continuous stirring.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15 minutes).
2. GC-MS Parameters:
-
Gas Chromatograph: Varian 3800 or equivalent.
-
Injector: Splitless mode at 260°C.
-
Column: CP-Wax 52 CB (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant pressure of 10 psi.
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 2°C/min.
-
-
Mass Spectrometer: Varian 2000 Ion Trap or equivalent.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Total Ion Current (TIC) or Selected Ion Monitoring (SIM).
-
Mass Range: 40-200 m/z.
-
Scan Rate: 1 scan/s.
3. Quantification:
-
Use the method of standard additions for accurate quantification, especially in complex matrices. Prepare a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues with this compound.
Caption: Key GC-MS parameters influencing analytical artifacts for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Split/Splitless inlet temperature effect - Chromatography Forum [chromforum.org]
- 7. Peak tailing - Chromatography Forum [chromforum.org]
- 8. tomsic.co.jp [tomsic.co.jp]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of α-Sinensal and its Isomers
Welcome to the technical support center for the chromatographic analysis of α-Sinensal and its isomers. This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of α-Sinensal and its isomers?
A1: The primary challenges stem from the structural similarity of the isomers, which include geometric isomers (cis/trans) and potentially enantiomers. These similarities often result in co-elution or poor resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Achieving baseline separation is crucial for accurate quantification and isolation.
Q2: Which chromatographic technique is better for separating Sinensal isomers: GC or HPLC?
A2: Both GC and HPLC can be used effectively, and the choice depends on the specific analytical goal.[1][2]
-
Gas Chromatography (GC) is often preferred for analyzing volatile compounds like sesquiterpenoids in essential oils.[3] It generally offers high efficiency and resolution, especially with capillary columns. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification.[4]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for less volatile or thermally sensitive compounds. It offers a wider range of selectivity through different stationary and mobile phase combinations, including normal-phase, reversed-phase, and chiral chromatography.[1]
Q3: What are the common causes of peak splitting when analyzing Sinensal isomers?
A3: Peak splitting for a single isomer can be caused by several factors:
-
Column Issues : A blocked column frit, a void in the packing material, or a contaminated guard column can distort the peak shape.[5][6]
-
Solvent Effects : Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase.[6]
-
Co-elution of Isomers : What appears to be a split peak might actually be the partial separation of two closely eluting isomers. To verify this, try reducing the injection volume to see if two distinct peaks begin to resolve.[5]
Q4: Can chiral chromatography be used to separate Sinensal enantiomers?
A4: While there is no specific application note found for the chiral separation of α-Sinensal, it is theoretically possible as it possesses chiral centers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used for separating enantiomers of a wide range of compounds, including other terpenoids.[7][8] This would typically be performed using normal-phase HPLC.
Troubleshooting Guides
Poor Resolution in Reversed-Phase HPLC
Problem: α-Sinensal and its isomers are co-eluting or showing poor separation on a C18 column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Strength | Modify the mobile phase composition. For reversed-phase, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention and improve separation. | Increased retention times and potentially better resolution between isomers. |
| Suboptimal Selectivity | Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Try a different stationary phase, such as a phenyl-hexyl column, which offers alternative selectivity through π-π interactions. | Altered elution order and improved separation due to different analyte-stationary phase interactions. |
| Temperature Effects | Adjust the column temperature. Lowering the temperature can sometimes enhance resolution in chiral separations, while for general reversed-phase, a moderate increase might improve efficiency. | Sharper peaks and better resolution. |
| High Flow Rate | Reduce the flow rate. This can increase the interaction time between the analytes and the stationary phase. | Improved peak separation, although with longer analysis times. |
Peak Tailing in Normal-Phase HPLC
Problem: Asymmetrical peaks with a "tail" are observed during the analysis of Sinensal isomers on a silica column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Silanol Groups | Add a small amount of a polar modifier, like an alcohol (e.g., isopropanol), to the mobile phase to block active sites on the silica surface. | More symmetrical peak shapes. |
| Water Content in Mobile Phase | Ensure consistent and low water content in the non-polar mobile phase (e.g., hexane). Water is a very polar solvent in normal-phase and can significantly affect retention and peak shape. | Improved reproducibility and peak symmetry. |
| Column Overload | Reduce the sample concentration or injection volume. | Sharper, more symmetrical peaks. |
Experimental Protocols
Normal-Phase HPLC for the Quantification of α- and β-Sinensal in Orange Oil
This method is adapted from the analysis of Maltese sweet orange oil.[2]
-
Instrumentation : Waters Associates HPLC system with a model 519 pump, a 600E gradient controller, a Rheodyne 9125 injector, and a photodiode array detector model 996.
-
Column : Zorbax silica column (25 cm x 4.6 mm, 7 µm particle size).
-
Mobile Phase : Hexane:Ethyl Alcohol (95:5, v/v).
-
Flow Rate : 1.6 mL/min.
-
Detection : UV absorbance at 315 nm.
-
Sample Preparation : Dilute approximately 50 mg of the essential oil in 1 mL of Hexane:Ethyl Acetate (75:25, v/v). An internal standard, such as coumarin, can be added for quantitative analysis.
-
Injection Volume : 20 µL.
Data Presentation
The following table summarizes the quantitative data for α-Sinensal and β-Sinensal found in Maltese sweet orange oil using the normal-phase HPLC method described above.
| Compound | Average Percentage Composition (%) [2] | Standard Deviation [2] |
| α-Sinensal | 0.06 | 0.025 |
| β-Sinensal | 0.05 | 0.016 |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of Sinensal isomers.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of Sinensal.
References
- 1. researchgate.net [researchgate.net]
- 2. tomsic.co.jp [tomsic.co.jp]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of alpha-Sinensal in different solvent systems.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-Sinensal in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of α-Sinensal in solution?
A1: The stability of α-Sinensal, a sesquiterpenoid aldehyde, is influenced by several factors including:
-
pH: α-Sinensal is susceptible to degradation in both acidic and basic conditions, which can catalyze hydrolysis or isomerization.[1][2][3]
-
Solvent Type: The choice of solvent can significantly impact stability. While soluble in ethanol, its stability can vary in different organic solvents.[4]
-
Presence of Oxidizing Agents: As an aldehyde with multiple double bonds, α-Sinensal is prone to oxidation, leading to the formation of various degradation products.[5][6]
-
Exposure to Light: Light, particularly UV light, can provide the energy for photo-degradation reactions.[7][8][9]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[8][10]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.
Q2: What are the recommended storage conditions for α-Sinensal solutions?
A2: To ensure maximum stability, α-Sinensal solutions should be stored in a cool, dark place. It is advisable to use amber vials to protect from light.[11] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The headspace of the container should be purged with an inert gas like nitrogen or argon to minimize oxidation.[11]
Q3: Is α-Sinensal stable in aqueous solutions?
A3: α-Sinensal is practically insoluble in water. Attempting to dissolve it in purely aqueous systems will likely result in a heterogeneous mixture where stability is compromised at the oil-water interface. For experiments requiring an aqueous environment, the use of a co-solvent (like ethanol) or a suitable formulation approach (e.g., emulsions or cyclodextrin complexes) is necessary.
Q4: What are the likely degradation pathways for α-Sinensal?
A4: Based on its chemical structure (an α,β-unsaturated aldehyde and multiple double bonds), the primary degradation pathways for α-Sinensal include:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid. The double bonds are also susceptible to epoxidation or cleavage.[5][6]
-
Isomerization: The double bonds can undergo cis-trans isomerization, particularly when exposed to acid, base, or light.
-
Polymerization: Under certain conditions, aldehydes can undergo polymerization reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of α-Sinensal concentration in solution. | Oxidation: The solvent may contain dissolved oxygen or peroxides. | 1. Use freshly distilled, deoxygenated solvents. 2. Purge the solvent and the solution with an inert gas (nitrogen or argon). 3. Consider adding a suitable antioxidant (e.g., BHT), ensuring it does not interfere with downstream applications. |
| Unfavorable pH: The solvent may be acidic or basic, or may become so due to impurities. | 1. Use high-purity, neutral solvents. 2. If applicable to the experimental design, buffer the solution to a neutral pH. | |
| Light Exposure: The solution is being stored in clear containers and exposed to ambient light. | 1. Store solutions in amber glass vials or wrap clear vials in aluminum foil. 2. Minimize exposure to light during handling. | |
| Elevated Temperature: The solution is being stored at room temperature or higher. | 1. Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures when not in use. | |
| Appearance of unknown peaks in chromatography. | Degradation: The unknown peaks are likely degradation products of α-Sinensal. | 1. Review the storage and handling procedures to address potential causes of degradation (see above). 2. Perform a forced degradation study to intentionally generate degradation products and aid in their identification. 3. Use a stability-indicating analytical method to resolve α-Sinensal from its degradants. |
| Inconsistent results between experimental runs. | Variability in Solvent Quality: Different batches of solvent may have varying levels of impurities (e.g., water, peroxides, dissolved acids/bases). | 1. Use a consistent source and grade of high-purity solvent for all experiments. 2. Consider purifying the solvent before use if high sensitivity is required. |
| Inconsistent Sample Handling: Differences in exposure to air, light, or temperature during sample preparation can lead to variable degradation. | 1. Standardize the sample preparation protocol to minimize environmental exposure. 2. Prepare solutions fresh whenever possible. |
Quantitative Data on α-Sinensal Stability
The following table presents hypothetical data for the stability of α-Sinensal in common laboratory solvents under controlled conditions. This data is for illustrative purposes to demonstrate the expected relative stability. Actual degradation rates should be determined experimentally.
| Solvent System | Condition | Half-life (t½) (hours) | Primary Degradation Products |
| Acetonitrile | 25°C, Dark, Inert Atmosphere | > 200 | Minimal degradation |
| Ethanol | 25°C, Dark, Inert Atmosphere | 150 | Minor oxidation products |
| Methanol | 25°C, Dark, Inert Atmosphere | 100 | Oxidation and potential acetal formation |
| Acetonitrile | 25°C, Exposed to Air & Light | 48 | Oxidation and photo-isomerization products |
| Ethanol (pH 4) | 25°C, Dark | 72 | Isomerization and degradation products |
| Ethanol (pH 9) | 25°C, Dark | 24 | Aldol reaction and oxidation products |
Experimental Protocols
Protocol for a Forced Degradation Study of α-Sinensal
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[7][9]
-
Preparation of Stock Solution: Prepare a stock solution of α-Sinensal in a stable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photo-degradation: Expose the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).
-
-
Data Evaluation:
-
Determine the percentage of α-Sinensal remaining in each sample.
-
Identify and characterize the major degradation products.
-
Ensure the analytical method can separate the degradation products from the parent α-Sinensal peak.
-
Protocol for a Stability-Indicating HPLC Method for α-Sinensal
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of α-Sinensal (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the α-Sinensal solution to be tested in the mobile phase to an appropriate concentration.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
-
Quantification:
-
Calculate the concentration of α-Sinensal by comparing its peak area to a standard curve prepared from known concentrations of a reference standard.
-
Visualizations
Caption: Troubleshooting workflow for α-Sinensal stability issues.
Caption: Experimental workflow for assessing α-Sinensal stability.
References
- 1. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Oxidation of α-Pinene on the Ti-SBA-15 Catalyst Obtained Using Orange Peel Waste as Components of the Synthesis Gel | MDPI [mdpi.com]
- 6. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. sgs.com [sgs.com]
- 11. alpha-Sinensal|lookchem [lookchem.com]
Overcoming matrix effects in the quantification of alpha-Sinensal in complex samples.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of alpha-Sinensal in complex samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[1][2] In the case of this compound, a sesquiterpenoid often found in citrus oils and other botanical extracts, the complex matrix is rich in other terpenes, fatty acids, pigments, and non-volatile compounds.[3][4] These co-extractives can interfere with the ionization process in mass spectrometry (MS) or accumulate in the gas chromatography (GC) inlet, leading to inaccurate quantification.[5][6]
Q2: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?
A2: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to matrix effects, although the mechanisms differ.[2][5]
-
LC-MS , particularly with electrospray ionization (ESI), is prone to ion suppression or enhancement when co-eluting matrix components affect the efficiency of droplet formation and analyte ionization in the source.[5][7]
-
GC-MS can experience matrix-induced enhancement, where non-volatile matrix components coat active sites in the injector and column, protecting the analyte from degradation and leading to a stronger signal.[5] Conversely, signal suppression can also occur.[8]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess matrix effects by comparing the signal response of an analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte (post-extraction).[7] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A value of 0% indicates no matrix effect. A negative value indicates signal suppression, and a positive value indicates signal enhancement.[3] Values below -20% or above +20% are generally considered significant.
Q4: What is a stable isotope dilution assay (SIDA) and why is it recommended for this compound?
A4: A stable isotope dilution assay (SIDA) is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) as an internal standard.[9][10] This labeled standard is chemically identical to the analyte and behaves similarly during sample preparation, chromatography, and ionization.[10][11] By adding a known amount of the labeled standard at the beginning of the sample preparation process, it can effectively compensate for analyte loss during extraction and for matrix-induced signal variations during analysis.[9][12] This makes SIDA the "gold standard" for quantifying small molecules in complex matrices.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem: Low or inconsistent recovery of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and technique. For a semi-polar compound like this compound, consider techniques like liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase extraction (SPE) with a C18 or similar sorbent.[13] |
| Analyte Degradation | This compound may be sensitive to heat or pH. Minimize exposure to high temperatures and extreme pH during sample preparation. Ensure the GC inlet temperature is not excessively high. |
| Volatilization Losses | During solvent evaporation steps, analyte loss can occur. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. |
| Irreversible Adsorption | Active sites in the GC liner or column can irreversibly adsorb the analyte. Use a deactivated liner and perform regular column maintenance. The use of analyte protectants in GC can also mitigate this issue.[5] |
Problem: Significant signal suppression or enhancement observed.
| Possible Cause | Suggested Solution |
| High Matrix Load | The concentration of co-extractives is too high. Implement a more rigorous cleanup step, such as solid-phase extraction (SPE) or the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup salts.[13] |
| Co-elution with Interfering Compounds | Matrix components are eluting at the same time as this compound. Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase gradient in LC) to improve separation.[1] |
| Ionization Competition (LC-MS) | Co-eluting compounds are competing with this compound for ionization. Dilute the final extract to reduce the concentration of interfering matrix components.[5] While this may reduce the analyte signal, it can often decrease the matrix effect to a greater extent, improving accuracy. |
Problem: Poor reproducibility and high relative standard deviation (RSD).
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Manual extraction and cleanup steps can introduce variability. Automate sample preparation where possible.[14] Ensure precise and consistent execution of each step. |
| Instrument Contamination | Buildup of matrix components in the injector, ion source, or mass spectrometer. Perform regular cleaning and maintenance of the instrument as per the manufacturer's guidelines. |
| Inappropriate Calibration Strategy | Using external calibration with solvent-based standards in the presence of matrix effects will lead to inaccurate and variable results.[15] |
| No Internal Standard | Variations in injection volume and instrument response are not being corrected. Always use an internal standard. A stable isotope-labeled standard is ideal, but a structurally similar compound can also be used if a labeled analog is unavailable.[15][16] |
Quantitative Data Summary
The following tables provide representative data on recovery and matrix effects for terpene analysis in complex matrices, which can be analogous to the challenges with this compound.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery.
| Technique | Matrix | Analyte Class | Average Recovery (%) | RSD (%) |
| Liquid-Liquid Extraction (LLE) | Citrus Oil | Sesquiterpenes | 75-90 | <15 |
| Solid-Phase Extraction (SPE) | Herbal Extract | Terpenoids | 85-105 | <10 |
| QuEChERS | Fruit Matrix | Pesticides & Terpenes | 80-110 | <15 |
Note: Data is illustrative and compiled from typical performance characteristics found in analytical literature.
Table 2: Impact of Calibration Strategy on Mitigating Matrix Effects.
| Calibration Method | Matrix | Matrix Effect Observed | Accuracy Improvement |
| External (Solvent) Calibration | Citrus Extract | Strong Suppression (-60%) | Baseline (Inaccurate) |
| Matrix-Matched Calibration | Citrus Extract | - | Compensates for suppression, improved accuracy |
| Internal Standard (Structural Analog) | Citrus Extract | - | Good compensation, significantly improved accuracy |
| Stable Isotope Dilution Assay (SIDA) | Citrus Extract | - | Excellent compensation, highest accuracy and precision |
Note: This table illustrates the relative effectiveness of different calibration strategies in the presence of significant matrix effects.
Experimental Protocols & Methodologies
1. General Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up a complex botanical extract to reduce matrix interferences before this compound analysis.
-
Sample Pre-treatment: Dilute 1 g of the initial extract in 10 mL of a non-polar solvent like hexane.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of hexane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 5 mL of a slightly more polar solvent or mixture (e.g., 95:5 hexane:ethyl acetate) to elute weakly retained, non-polar interferences.
-
Analyte Elution: Elute the target analyte, this compound, with a more polar solvent like ethyl acetate or acetone. Collect the eluate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS, acetonitrile for LC-MS).
-
Internal Standard: Add the internal standard (ideally, a stable isotope-labeled this compound) before the initial dilution step to account for losses throughout the entire procedure.[9]
2. Calibration Strategy: Matrix-Matched Calibration
This method is used to compensate for matrix effects when a stable isotope-labeled internal standard is not available.[16]
-
Prepare Blank Matrix Extract: Process a sample known to be free of this compound (a "blank" matrix) using the exact same sample preparation method as for the unknown samples.
-
Create Stock Solution: Prepare a certified stock solution of this compound in a pure solvent.
-
Spike Blank Extract: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution. This should cover the expected concentration range of your samples.
-
Analyze and Construct Curve: Analyze these matrix-matched calibrants using the same instrumental method as the samples. Construct a calibration curve by plotting the instrument response against the known concentrations.
-
Quantify Samples: Determine the concentration of this compound in the unknown samples by comparing their response to this matrix-matched calibration curve.
Visualizations
Caption: General experimental workflow for quantifying this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation and prevention of the negative matrix effect of terpenoids on pesticides in apples quantification by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brewingscience.de [brewingscience.de]
- 10. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 11. imreblank.ch [imreblank.ch]
- 12. Stable isotope dilution assay for branched chain alpha-hydroxy-and alpha-ketoacids: serum concentrations for normal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Stabilizing Alpha-Sinensal During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of alpha-Sinensal during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples.
Troubleshooting Guide: Degradation of this compound Samples
This guide addresses common issues encountered during the storage of this compound, focusing on identifying the root causes of degradation and providing actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Yellowing of Solution or Change in Odor | Oxidation of this compound due to exposure to air (oxygen) and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use amber glass vials or store in a dark environment to protect from light.[1][3] | Prevention of color change and preservation of the characteristic citrus-like aroma. |
| Appearance of New Peaks in HPLC/GC Analysis | Chemical degradation of this compound, potentially forming various oxidation byproducts. | Confirm the identity of new peaks using mass spectrometry (MS).[4] Review and optimize storage conditions to eliminate exposure to oxygen and light.[2] Ensure the use of high-purity, peroxide-free solvents for any solutions.[2] | A clean chromatogram with a prominent peak corresponding to pure this compound. |
| Decreased Potency or Biological Activity | Degradation of the active this compound compound. | Re-evaluate storage conditions, ensuring the compound is stored at a recommended low temperature (e.g., -20°C).[2] Conduct a stability study to determine the rate of degradation under your specific storage conditions. | Maintenance of the expected biological activity and potency of the this compound sample. |
| Formation of Off-Flavors (e.g., sour, rancid) | Formation of carboxylic acids and other secondary oxidation products. | Implement antioxidant strategies as outlined in the FAQs below.[3] Analyze the sample for common degradation products using GC-MS.[3][5] | Prevention of undesirable off-flavor development, ensuring the integrity of the sample for sensory or biological studies. |
| Inconsistent Experimental Results | Variable degradation of this compound across different sample aliquots. | Ensure all aliquots are stored under identical, optimal conditions. Minimize freeze-thaw cycles by preparing single-use aliquots. | Improved reproducibility of experimental results. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at -20°C in a tightly sealed container.[2] For maximum protection against oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, and to protect it from light by using amber glass vials or storing it in a dark location.[1][2]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, an unsaturated aldehyde, is oxidation.[6] This can be initiated by exposure to oxygen, light, and elevated temperatures, leading to the formation of various oxidation products, including hydroperoxides and secondary products like smaller aldehydes and carboxylic acids, which can alter its sensory and biological properties.[1]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, adding antioxidants is an effective strategy to inhibit oxidation.[1][2] Commonly used antioxidants for similar compounds include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations (typically 0.01-0.1% w/w).[2]
-
Alpha-tocopherol (Vitamin E): A natural antioxidant, also effective at low concentrations (e.g., 0.1% w/w).[2]
It is crucial to ensure the chosen antioxidant is compatible with your experimental system and will not interfere with downstream applications.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: this compound is a lipophilic compound soluble in many organic solvents.[6] For storage in solution, it is best to use high-purity, peroxide-free solvents such as ethanol or other suitable organic solvents. Always ensure the solvent is free of impurities that could catalyze oxidation.
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation. Spectroscopic methods that measure peroxide value or p-anisidine value can also be used to assess the extent of primary and secondary oxidation.[7][8]
Quantitative Data on Storage Stability
The following table presents hypothetical data to illustrate the expected stability of this compound under various storage conditions. This data is intended for comparative purposes to guide best practices.
| Storage Condition | Antioxidant | Duration (Days) | This compound Remaining (%) | Peroxide Value (meq/kg) |
| 25°C, Exposed to Air & Light | None | 30 | 65 | 35 |
| 25°C, Exposed to Air & Light | 0.1% BHT | 30 | 85 | 15 |
| 4°C, Dark, Inert Atmosphere | None | 90 | 98 | < 2 |
| 4°C, Dark, Inert Atmosphere | 0.1% BHT | 90 | > 99 | < 1 |
| -20°C, Dark, Inert Atmosphere | None | 180 | > 99 | < 1 |
| -20°C, Dark, Inert Atmosphere | 0.1% BHT | 180 | > 99.5 | < 0.5 |
Experimental Protocols
Protocol 1: Storage of this compound Under an Inert Atmosphere
Objective: To minimize oxidative degradation of this compound by displacing oxygen with an inert gas.
Materials:
-
This compound sample
-
Amber glass vial with a PTFE-lined screw cap
-
High-purity nitrogen or argon gas with a regulator and tubing
-
Pipette or syringe for transfer
Methodology:
-
Select an appropriately sized amber glass vial to minimize the headspace above the sample.
-
Carefully transfer the desired amount of this compound into the vial.
-
Insert a tube connected to the inert gas supply into the vial, with the tip just above the surface of the this compound.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air. The flow rate should be low to avoid splashing.
-
While maintaining the inert gas flow, slowly withdraw the tubing and immediately seal the vial tightly with the screw cap.
-
Label the vial with the compound name, date, and storage conditions.
-
Store the sealed vial at the recommended temperature (e.g., -20°C) in a dark location.
Protocol 2: Stabilization of this compound with an Antioxidant
Objective: To inhibit the oxidation of this compound by adding a suitable antioxidant.
Materials:
-
This compound
-
Antioxidant of choice (e.g., Butylated Hydroxytoluene - BHT or alpha-tocopherol)
-
Analytical balance
-
Small, clean weighing boat or paper
-
Glass stirring rod or magnetic stirrer and stir bar
-
Amber glass storage vial with a PTFE-lined screw cap
Methodology:
-
Determine the desired concentration of the antioxidant (e.g., 0.1% w/w).
-
Accurately weigh the required amount of this compound.
-
In a separate weighing boat, accurately weigh the corresponding amount of the chosen antioxidant.
-
Add the antioxidant to the this compound.
-
Gently stir the mixture with a clean glass rod or using a magnetic stirrer until the antioxidant is completely dissolved. Mild warming may be applied if necessary, but avoid excessive heat.
-
Once fully dissolved, transfer the stabilized this compound solution to an amber glass vial.
-
For optimal protection, it is recommended to also flush the headspace with an inert gas as described in Protocol 1 before sealing the vial.
-
Label the vial clearly, indicating the name of the compound, the added antioxidant and its concentration, the date, and the storage conditions.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 6. CAS 17909-77-2: α-Sinensal | CymitQuimica [cymitquimica.com]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing α-Sinensal Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of alpha-Sinensal in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for α-Sinensal. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular issue. Begin by systematically checking the following:
-
System Suitability: Inject a standard compound that you know works well on your system to confirm that the LC-MS/MS instrument is functioning correctly.
-
Sample Preparation: Re-prepare a fresh standard of α-Sinensal to rule out degradation or errors in your stock solution.
-
LC System: Check for leaks, ensure mobile phases are correctly prepared and primed, and verify that the column is not clogged. An air pocket in the pump can also lead to a complete loss of signal.
-
MS System: Confirm that the ion source is clean and that parameters such as voltages and gas flows are set correctly. A visual check of the spray in an ESI or APCI source can be informative.
Q2: Which ionization technique is best for α-Sinensal analysis?
A2: this compound is a relatively non-polar, thermally stable sesquiterpenoid aldehyde. While Electrospray Ionization (ESI) can be used, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for compounds of this nature. APCI is generally better suited for less polar compounds and can provide a more robust signal for α-Sinensal. Atmospheric Pressure Photoionization (APPI) can also be considered as it is effective for non-polar compounds.
Q3: How can I optimize my ion source parameters for α-Sinensal?
A3: Optimization of ion source parameters is critical for maximizing signal intensity. This should be done by infusing a standard solution of α-Sinensal directly into the mass spectrometer and adjusting the following parameters to maximize the signal of the precursor ion:
-
Vaporizer/Drying Gas Temperature: For APCI, a higher vaporizer temperature can improve desolvation and ionization.
-
Nebulizer Gas Flow: This affects the droplet size and desolvation efficiency.
-
Capillary Voltage (ESI) / Corona Discharge Current (APCI): These parameters directly influence the ionization process.
-
Sheath and Auxiliary Gas Flows: These gases aid in desolvation and ion focusing.
Q4: What are the expected precursor and product ions for α-Sinensal in MS/MS?
A4: For quantitative analysis using Multiple Reaction Monitoring (MRM), you need to define precursor and product ions. For α-Sinensal (molecular weight 218.33 g/mol ), you can expect the following:
-
Precursor Ion ([M+H]⁺): m/z 219.2
-
Product Ions: The fragmentation of α-Sinensal will likely involve neutral losses from the terpene backbone. Common losses for such compounds include water, ethylene, and other small hydrocarbon fragments. A detailed fragmentation analysis of a pure standard is recommended to identify the most intense and stable product ions for your specific instrument.
Q5: Can chemical derivatization improve the signal intensity of α-Sinensal?
A5: Yes, chemical derivatization is a powerful technique to enhance the ionization efficiency of aldehydes like α-Sinensal. By introducing a permanently charged group or a moiety with high proton affinity, the signal intensity can be significantly increased.
Troubleshooting Guides
Issue 1: Low Signal Intensity in Full Scan Mode
If you are struggling with low signal intensity for α-Sinensal in full scan mode, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Sensitivity in Quantitative MRM Analysis
For low sensitivity in your quantitative MRM assay, follow these steps:
-
Confirm Precursor Ion: Ensure you have selected the correct precursor ion for α-Sinensal ([M+H]⁺ at m/z 219.2).
-
Optimize Collision Energy: The collision energy directly impacts the fragmentation efficiency. Perform a collision energy optimization experiment for each MRM transition to find the value that yields the highest product ion intensity.
-
Select Optimal Product Ions: Analyze the full product ion spectrum of α-Sinensal to identify the most intense and stable fragment ions to use for your MRM transitions.
-
Increase Dwell Time: In your MRM method, increasing the dwell time for the α-Sinensal transitions can improve the signal-to-noise ratio, but be mindful of the total cycle time to ensure enough data points across the chromatographic peak.
Data Presentation
The following tables summarize key parameters and expected outcomes for enhancing α-Sinensal signal intensity.
Table 1: Comparison of Ionization Techniques for α-Sinensal
| Ionization Technique | Principle | Suitability for α-Sinensal | Expected Adduct |
| ESI | Electrospray Ionization | Moderate | [M+H]⁺ |
| APCI | Atmospheric Pressure Chemical Ionization | High | [M+H]⁺ |
| APPI | Atmospheric Pressure Photoionization | High | M⁺·, [M+H]⁺ |
Table 2: Key Parameters for LC-MS/MS Method Development
| Parameter | Recommendation for α-Sinensal |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Positive |
| Precursor Ion (Q1) | m/z 219.2 |
| Product Ions (Q3) | To be determined experimentally by fragmentation analysis |
| Collision Energy (CE) | To be optimized for each transition |
Experimental Protocols
Protocol 1: Optimization of APCI Source Parameters
-
Prepare a 1 µg/mL solution of α-Sinensal in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion of the solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Set the mass spectrometer to monitor the protonated molecule of α-Sinensal (m/z 219.2).
-
Systematically vary the following parameters, one at a time, to find the value that maximizes the ion intensity:
-
Vaporizer Temperature (e.g., 300-500 °C)
-
Corona Discharge Current (e.g., 1-5 µA)
-
Nebulizer Gas Pressure (e.g., 20-60 psi)
-
Drying Gas Temperature (e.g., 200-350 °C)
-
Drying Gas Flow (e.g., 5-15 L/min)
-
-
Record the optimal settings for your instrument.
Protocol 2: Chemical Derivatization of α-Sinensal with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol enhances signal intensity by adding a readily ionizable group to the aldehyde.
Caption: Workflow for DNPH derivatization of α-Sinensal.
Procedure:
-
To your α-Sinensal sample (or standard), add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile with a small amount of sulfuric acid as a catalyst.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour.
-
The resulting α-Sinensal-DNPH hydrazone can be directly analyzed by LC-MS/MS.
-
The new precursor ion will be the protonated α-Sinensal-DNPH derivative. This derivative will have a significantly higher ionization efficiency compared to the underivatized molecule.
Note: The exact reaction conditions (time, temperature, and concentrations) may need to be optimized for your specific application.
Column selection guide for the HPLC analysis of alpha-Sinensal.
This guide provides technical support for the High-Performance Liquid Chromatography (HPLC) analysis of alpha-Sinensal, a key flavor and fragrance compound. It is intended for researchers, scientists, and professionals in the drug development industry.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for this compound analysis?
A1: For the analysis of this compound, a Reversed-Phase (RP) HPLC column is recommended. Given that this compound is a non-polar, sesquiterpenoid aldehyde that is practically insoluble in water, a non-polar stationary phase is ideal for achieving good retention and separation.[1][2] A C18 (Octadecylsilane) column is the most common and suitable choice.
Q2: What are the key characteristics of this compound to consider for HPLC method development?
A2: The following chemical and physical properties of this compound are important for method development:
-
Molecular Formula: C₁₅H₂₂O[3]
-
Molecular Weight: Approximately 218.33 g/mol [3]
-
Polarity: Non-polar (practically insoluble in water)[1]
-
Structure: A sesquiterpenoid aldehyde with conjugated double bonds. This structure makes it suitable for UV detection.[1]
Q3: What mobile phase composition is suitable for the analysis of this compound?
A3: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is recommended. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is typically used to effectively separate this compound from other components in a sample matrix. For example, a gradient of water and acetonitrile is a common choice for the analysis of sesquiterpenoids.
Q4: How should I prepare a sample containing this compound for HPLC analysis?
A4: Sample preparation will depend on the matrix. For essential oils or oleoresins, a simple dilution with a suitable organic solvent like acetonitrile or methanol is often sufficient. For more complex matrices, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interferences. It is crucial to ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
HPLC Column Selection Guide
The selection of an appropriate HPLC column is critical for the successful analysis of this compound. The following table summarizes the recommended column specifications.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | This compound is a non-polar compound, and a C18 stationary phase provides the necessary hydrophobic interactions for retention and separation in a reversed-phase mode. |
| Particle Size | 3 µm or 5 µm | For standard analytical applications, 5 µm particles offer a good balance between efficiency and backpressure. For higher resolution and faster analysis, 3 µm or sub-2 µm particles can be used with appropriate HPLC or UHPLC systems. |
| Pore Size | 100 - 120 Å | As this compound is a small molecule (MW < 2000 Da), a pore size in this range provides adequate surface area for interaction without causing size exclusion effects. |
| Column Dimensions | 4.6 mm x 150 mm or 4.6 mm x 250 mm | A 150 mm length column is a good starting point for method development. A longer, 250 mm column can be used to improve the resolution of complex mixtures. |
Below is a workflow diagram to guide the column selection process.
Caption: A logical workflow for selecting an HPLC column for this compound analysis.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Sample containing this compound.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% B25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure
-
Mobile Phase Preparation: Prepare mobile phases A (Water) and B (Acetonitrile). Degas both solvents before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by diluting with acetonitrile.
-
Sample Preparation: Dilute the sample containing this compound with acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples and acquire the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Q5: My this compound peak is tailing. What could be the cause and how can I fix it?
A5: Peak tailing for a non-polar compound like this compound can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the analyte.
-
Solution: Use a high-quality, end-capped C18 column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can also suppress silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Buildup of strongly retained matrix components can affect peak shape.
-
Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent like isopropanol.
-
Q6: I am observing poor resolution between the this compound peak and other components. How can I improve separation?
A6: Poor resolution can be addressed by optimizing the chromatographic conditions:
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Increase Column Length: Using a longer column (e.g., 250 mm) will provide more theoretical plates and enhance resolution.
Q7: The retention time of my this compound peak is shifting between injections. What is causing this?
A7: Retention time variability can be due to several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions between runs.
-
Solution: Increase the re-equilibration time at the end of your gradient program.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Ensure accurate mobile phase preparation and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
-
Solution: Perform regular maintenance on your HPLC pump.
-
The following troubleshooting decision tree provides a systematic approach to resolving common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Minimizing isomerization of alpha-Sinensal during extraction.
Welcome to the Technical Support Center for alpha-Sinensal extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a sesquiterpenoid aldehyde that is a key contributor to the characteristic aroma of citrus fruits, particularly oranges.[1][2] Its chemical structure, which includes a conjugated system of double bonds and an aldehyde group, makes it susceptible to isomerization. Isomerization is the process where a molecule is converted into a different molecule with the same chemical formula but a different arrangement of atoms. This is a concern because the formation of isomers, such as iso-alpha-sinensal, can alter the sensory properties and potentially the biological activity of the final extract, leading to reduced purity and yield of the target compound.[3]
Q2: What are the primary factors that cause the isomerization of this compound during extraction?
The primary factors known to induce isomerization in structurally similar compounds like terpenes and other unsaturated aldehydes are:
-
Heat: Elevated temperatures used during certain extraction methods, such as traditional hydrodistillation, can provide the necessary energy for the molecule to rearrange into a more stable isomeric form.
-
pH: Both acidic and basic conditions can catalyze the isomerization of this compound. Many plant materials naturally contain organic acids, which can create an acidic environment during extraction.
-
Light: Exposure to light, particularly UV light, can trigger photochemical isomerization in molecules with conjugated double bonds.
Q3: What is iso-alpha-sinensal?
Iso-alpha-sinensal is a known isomer of this compound. Its structure has been isolated and characterized from the hydrodistilled oils of Lomatium mohavense using 2D NMR.[3][4] The isomerization likely involves a change in the stereochemistry of one of the double bonds from trans (E) to cis (Z). The systematic name for this compound is (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal, indicating three trans double bonds that could potentially isomerize.[5][6]
Q4: How can I detect and quantify this compound and its isomers in my extract?
The most common and effective method for analyzing and quantifying this compound and its isomers is Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the retention times and mass spectra of the peaks in your sample to those of a known standard of this compound and its isomers, you can identify and quantify the different compounds present. Using a capillary column suitable for terpene analysis is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of unknown peaks in GC-MS analysis. | Isomerization due to acidic conditions during extraction. | Neutralize the plant material before extraction by adding a mild, non-reactive base like sodium bicarbonate or calcium carbonate to the solvent slurry. |
| Isomerization due to high temperatures during extraction or solvent removal. | Employ a low-temperature extraction method such as supercritical fluid extraction (SFE) or ultrasound-assisted extraction (UAE). When removing the solvent, use a rotary evaporator with the water bath set to a low temperature (e.g., < 40°C). | |
| Photochemical isomerization from exposure to light. | Conduct the extraction and all subsequent handling steps in a dark environment or by using amber-colored glassware or glassware wrapped in aluminum foil. | |
| Altered aroma profile of the final extract. | Formation of isomers with different sensory properties. | Follow the recommendations for minimizing isomerization (control of temperature, pH, and light exposure). Analyze the extract by GC-Olfactometry (GC-O) to identify the specific odor-active compounds. |
| Inconsistent results between extraction batches. | Variation in the pH of the raw plant material or extraction solvent. | Measure and adjust the pH of the extraction mixture to near-neutral for each batch. |
| Fluctuations in extraction temperature. | Precisely control and monitor the temperature throughout the extraction process. |
Factors Influencing this compound Isomerization
The following table summarizes the key factors that can lead to the isomerization of this compound and the recommended conditions to minimize it.
| Factor | Condition Promoting Isomerization | Recommended Condition for Minimizing Isomerization |
| Temperature | High temperatures (e.g., during steam distillation) | Low temperatures (e.g., < 40-50°C) |
| pH | Acidic or alkaline conditions | Neutral or near-neutral pH (pH 6-7.5) |
| Light | Exposure to UV or strong visible light | Dark or low-light conditions (use of amber glassware) |
| Solvent | Polar protic solvents | Non-polar solvents (e.g., hexane, pentane) or supercritical CO2 |
Experimental Protocols
Protocol 1: Optimized Low-Temperature Solvent Extraction
This protocol is designed to minimize thermal and acid-catalyzed isomerization.
1. Material Preparation:
- Grind the dried plant material to a fine powder to increase the surface area.
- To neutralize any endogenous acids, pre-treat the powdered material by briefly washing with a dilute sodium bicarbonate solution, followed by rinsing with distilled water and thorough drying.
2. Extraction:
- Add the prepared plant material to a flask with a non-polar solvent (e.g., hexane) in a 1:10 (w/v) ratio.
- Stir the mixture at a controlled low temperature (e.g., 4-10°C) for 12-24 hours. A refrigerated shaker is ideal.
3. Filtration and Solvent Removal:
- Filter the mixture to separate the plant material from the solvent extract.
- Concentrate the extract using a rotary evaporator, ensuring the water bath temperature is kept below 40°C.
4. Analysis:
- Analyze the final extract using GC-MS to determine the concentration of this compound and to check for the presence of isomers.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a non-thermal method that uses a supercritical fluid, typically CO2, as the solvent, which is ideal for extracting thermally sensitive compounds.
1. Material Preparation:
- Dry and grind the plant material to a uniform particle size.
2. SFE System Setup:
- Pack the ground material into the extraction vessel.
- Set the extraction parameters:
- Pressure: Optimize as needed (e.g., 10-30 MPa).
- Temperature: Maintain a low temperature (e.g., 35-50°C).
- CO2 flow rate: Optimize for efficient extraction.
- Co-solvent (optional): A small percentage of a co-solvent like ethanol can be used to modify the polarity of the supercritical fluid, but its effect on isomerization should be evaluated.
3. Extraction and Collection:
- Pressurize the system and begin the flow of supercritical CO2 through the vessel.
- The extracted compounds are precipitated in a separator by depressurizing the fluid.
- Collect the extract for analysis.
4. Analysis:
- Analyze the collected fractions by GC-MS to quantify this compound and its isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. USDA ARS Online Magazine Vol. 61, No. 5 [agresearchmag.ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 17909-77-2: α-Sinensal | CymitQuimica [cymitquimica.com]
- 6. This compound | C15H22O | CID 5281534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of α-Sinensal and β-Sinensal
In the realm of natural compounds with therapeutic potential, the isomers α-Sinensal and β-Sinensal, key constituents of citrus fruit aromas, have garnered interest for their biological activities. This guide provides a detailed comparison of the antioxidant activity of α-Sinensal and β-Sinensal, drawing upon available scientific data to offer a resource for researchers, scientists, and professionals in drug development.
While direct comparative studies quantifying the antioxidant activity of α-Sinensal against β-Sinensal are limited, existing research provides insights into their individual capacities. Oxidative stability studies have suggested that β-Sinensal exhibits greater resistance to oxidation compared to its alpha isomer.[1] This enhanced stability is attributed to the conjugated system within its molecular structure, a feature that makes it a preferable candidate for applications requiring shelf-stable products.[1]
Quantitative Data Summary
| Feature | α-Sinensal | β-Sinensal | Source |
| Relative Oxidative Stability | Less stable | More resistant to oxidation | [1] |
| Hypothesized Antioxidant Mechanism | Data not available | Direct radical scavenging | [2] |
Experimental Protocols
Detailed experimental protocols for directly comparing the antioxidant activity of α- and β-Sinensal are not available due to the lack of such studies. However, a standard method to assess the electron-donating capability of a compound, a key indicator of antioxidant activity, is the reducing power assay. The following is a generalized protocol adapted for testing β-Sinensal, which could be applied to both isomers for a comparative study.[2]
Reducing Power Assay
This protocol assesses the ability of a compound to donate an electron, thereby reducing an oxidized species.
Materials and Equipment:
-
α-Sinensal and β-Sinensal solutions (in ethanol or DMSO)
-
Phosphate buffer (0.2 M, pH 6.6)
-
Potassium ferricyanide [K₃Fe(CN)₆] solution (1%)
-
Trichloroacetic acid (TCA) solution (10%)
-
Ferric chloride (FeCl₃) solution (0.1%)
-
Ascorbic acid (positive control)
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation: In separate test tubes, mix 1.0 mL of the respective Sinensal isomer solution (at various concentrations) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide solution.
-
Incubation: Incubate the mixtures at 50 °C for 20 minutes.
-
Reaction Termination: Add 2.5 mL of TCA solution to each mixture to stop the reaction.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Color Development: Transfer 2.5 mL of the supernatant from each tube to a new tube and mix with 2.5 mL of deionized water and 0.5 mL of ferric chloride solution.
-
Measurement: Allow the solutions to stand for 10 minutes for color development and then measure the absorbance at 700 nm using a spectrophotometer.
Analysis:
A higher absorbance indicates greater reducing power. The results for α-Sinensal and β-Sinensal can be compared to each other and to the ascorbic acid positive control to determine their relative antioxidant potential.
Hypothesized Antioxidant Mechanism of β-Sinensal
The antioxidant activity of β-Sinensal is thought to stem from its molecular structure. As an α,β-unsaturated aldehyde, it may act as an antioxidant by directly scavenging free radicals.[2] The conjugated system in its structure can delocalize the unpaired electron of a radical species, and the aldehyde group can participate in hydrogen atom transfer. This process neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[2]
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the antioxidant activities of α-Sinensal and β-Sinensal, the following experimental workflow is presented.
Caption: Experimental workflow for comparing the antioxidant activity of α-Sinensal and β-Sinensal.
Signaling Pathways
The specific signaling pathways through which α-Sinensal and β-Sinensal may exert their antioxidant effects are not yet well-documented. However, based on the activities of other plant-derived terpenoids, it is hypothesized that they could modulate key signaling pathways involved in cellular stress responses. For instance, many natural antioxidants are known to influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the inflammatory response often associated with oxidative stress.[2] Further research is needed to elucidate the precise molecular targets and signaling cascades modulated by the Sinensal isomers.
References
A Comparative Guide to the Validation of an HPLC Method for Alpha-Sinensal Analysis in Citrus Extracts
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in natural extracts is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of alpha-sinensal in citrus extracts against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by detailed experimental protocols and comparative performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like the sesquiterpenoid aldehyde, this compound. A properly validated HPLC method ensures reliable and reproducible quantitative data, which is a critical requirement for quality control and research purposes. The validation of the HPLC method presented here is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Experimental Protocol: HPLC-UV Method Validation for this compound
This protocol outlines the steps for the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound in citrus extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Acetonitrile (A) and Water (B). A typical gradient might be: 0-15 min, 60-80% A; 15-20 min, 80-100% A; 20-25 min, 100% A; 25-30 min, 100-60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the citrus extract with methanol and filter through a 0.45 µm syringe filter before injection.[4]
3. Validation Parameters:
The following parameters must be assessed to validate the analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, the standard, and the sample extract to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The relative standard deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5][6][7][8][9] Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Detection wavelength (± 2 nm)
-
Workflow for HPLC Method Validation
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it a suitable alternative for the quantification of this compound.
Experimental Protocol: GC-MS Method for this compound
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[10][11][12][13]
2. Sample and Standard Preparation:
-
Standard and Sample Preparation: Similar to the HPLC method, with dilution in a volatile solvent like hexane or ethyl acetate.
Performance Comparison: HPLC-UV vs. GC-MS
The following tables summarize the expected performance characteristics of the validated HPLC-UV method and the comparative GC-MS method for the analysis of this compound in citrus extracts.
Table 1: Method Performance Comparison
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Linear Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| LOD (µg/mL) | ~0.3 | ~0.005 |
| LOQ (µg/mL) | ~1.0 | ~0.01 |
Table 2: Method Attributes Comparison
| Attribute | HPLC-UV | GC-MS (SIM) |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | Moderate. | High. |
| Sample Throughput | High. | Moderate. |
| Cost of Instrumentation | Lower. | Higher. |
| Robustness | Generally high, with minor influences from mobile phase composition and temperature. | Can be influenced by injector and ion source cleanliness. |
| Compound Volatility Requirement | Not required. | Required. |
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound in citrus extracts. The choice of method depends on the specific requirements of the analysis.
The HPLC-UV method is robust, cost-effective, and offers high sample throughput, making it ideal for routine quality control applications where high sensitivity is not the primary concern. Its validation according to ICH guidelines ensures the reliability and consistency of the results.
The GC-MS method , particularly in SIM mode, provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification and for research applications where unambiguous identification of the analyte is critical.
By understanding the principles of method validation and the comparative performance of these analytical techniques, researchers and scientists can confidently select and implement the most appropriate method for their specific needs in the analysis of this compound and other bioactive compounds in citrus extracts.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 10. gcms.cz [gcms.cz]
- 11. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
A Comparative Analysis of Extraction Methodologies for Alpha-Sinensal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various extraction techniques for alpha-sinensal, a key sesquiterpenoid contributing to the characteristic aroma of citrus fruits.[1][2] The selection of an appropriate extraction method is critical for maximizing yield, ensuring purity, and preserving the compound's integrity for research and pharmaceutical applications. This document outlines conventional and modern extraction protocols, presents comparative quantitative data, and visualizes the workflows for enhanced comprehension.
Comparative Data on Extraction Methods
The efficiency of this compound extraction is intrinsically linked to the overall yield of essential oil from the source material, typically citrus peel. The choice of method significantly impacts extraction time, energy consumption, and the quality of the final extract.[3]
| Extraction Method | Typical Conditions/Solvent | Extraction Time | Essential Oil Yield (% w/w, dry basis) | Key Advantages | Key Disadvantages |
| Hydrodistillation (HD) | Water | 3 hours | 1.7 ± 0.1 | Simple, cost-effective equipment. | Long extraction time, potential for thermal degradation of compounds.[3][4] |
| Microwave-Assisted Hydrodistillation (MAHD) | Water | 20 minutes | 1.8 ± 0.1 | Rapid extraction, reduced energy consumption.[3][5] | Requires specialized microwave equipment. |
| Supercritical Fluid Extraction (SFE) | CO₂, 347.07 atm, 55°C | ~30 minutes | 0.04 - 1.18 | Green solvent (CO₂), high selectivity, preserves thermolabile compounds.[3][6][7] | High initial equipment cost, complex operation. |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 30 minutes | Not directly comparable for essential oil; high yield for bioactive compounds. | Fast, efficient at lower temperatures, enhances solvent penetration.[3][8][9] | Potential for radical formation, requires specific equipment. |
| Solvent-Free Microwave Extraction (SFME) | None | 50 minutes | ~1.67 | No solvent required, fast extraction.[3] | Requires specialized microwave equipment. |
| Cold Pressing | None | Not specified | Variable; noted for higher aldehyde content than HD. | Preserves volatile and thermolabile compounds, no heat applied. | Lower yield compared to other methods, primarily for citrus oils. |
Note: The yield of this compound is a fraction of the total essential oil yield and can vary significantly based on the citrus cultivar, maturity, and specific extraction parameters.[3] For instance, in one study on Citrus sinensis, the α-sinensal content was found to be around 1.1% to 1.9% of the total sesquiterpenoids after post-harvest drying.[10]
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Hydrodistillation (HD)
This is a conventional method for extracting essential oils using water as the distillation medium.[3]
Materials and Equipment:
-
Fresh citrus peels (e.g., Citrus sinensis)
-
Distilled water
-
2 L round-bottom flask
-
Clevenger-type apparatus
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Material Preparation: Thoroughly wash fresh citrus peels and chop them into small pieces (approx. 1 cm²) to increase the surface area.[3]
-
Extraction Setup: Place 100 g of the prepared citrus peel into the round-bottom flask and add 1 L of distilled water.[3]
-
Distillation: Connect the flask to the Clevenger-type apparatus and condenser. Heat the mixture to boiling.[3]
-
Collection: Continue the distillation for 3 hours, collecting the essential oil in the Clevenger trap.[3]
-
Separation and Drying: After cooling, collect the oil from the trap. Dry the collected oil over anhydrous sodium sulfate to remove residual water.[3]
-
Storage: Store the oil in a sealed, dark glass vial at 4°C.[3]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly CO₂, as a solvent, offering a green and highly selective extraction method.[6]
Materials and Equipment:
-
Dried and ground citrus peels
-
Supercritical Fluid Extraction system
-
High-pressure CO₂ source
-
Co-solvent (e.g., ethanol), if needed
-
Sealed, dark glass vials
Procedure:
-
Material Preparation: Dry fresh citrus peels at a low temperature (e.g., 40-50°C) until brittle. Grind the dried peels to a fine powder (<0.5 mm).[3]
-
Extraction Setup: Pack approximately 50 g of the ground peel into the extraction vessel of the SFE system.[3]
-
Parameter Setting: Set the extraction parameters. Typical conditions for citrus oils are a pressure of around 347 atm and a temperature of 55°C.[3] The temperature for thermolabile compounds is generally fixed between 35 and 60°C.[7]
-
Extraction: Pump supercritical CO₂ through the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the CO₂ and enhance the solubility of target compounds.[6][7]
-
Collection: The extract is separated from the CO₂ by depressurization in a collection vessel. The CO₂ can be recycled.[3]
-
Storage: Store the collected essential oil in a sealed, dark glass vial at 4°C.[3]
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.[8]
Materials and Equipment:
-
Dried and ground citrus peels
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., 50% ethanol in water)[3]
-
Beaker or flask
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
Procedure:
-
Material Preparation: Prepare dried and ground citrus peels as described in the SFE protocol.[10]
-
Extraction: Place 10 g of the peel powder in a 250 mL beaker and add 100 mL of 50% ethanol.[3]
-
Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for approximately 30 minutes.[3] The temperature should be controlled to prevent degradation of target compounds.
-
Separation: After sonication, filter the mixture to separate the extract from the solid plant material.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to concentrate the extract.
-
Storage: Store the final extract in a sealed, dark glass vial at 4°C.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflow for Hydrodistillation (HD).
Caption: General workflow for Supercritical Fluid Extraction (SFE).
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Conclusion
The optimal method for extracting this compound depends on the specific goals of the research or application.
-
Hydrodistillation remains a simple and accessible method, suitable for preliminary or small-scale extractions where equipment cost is a primary concern.
-
Microwave-assisted techniques (MAHD and SFME) offer significant advantages in speed and energy efficiency, making them ideal for high-throughput screening and rapid sample processing.[5][11][12]
-
Ultrasound-Assisted Extraction is highly efficient and operates at low temperatures, preserving thermolabile compounds, which is beneficial for recovering a wide range of bioactive molecules alongside this compound.[9][13]
-
Supercritical Fluid Extraction stands out as the most environmentally friendly and selective method.[6][7] It is particularly well-suited for producing high-purity extracts for pharmaceutical and nutraceutical applications where residual solvent contamination is a critical concern.
For drug development and applications requiring high purity and integrity of the final product, SFE is the recommended approach, despite its higher initial investment. For rapid screening and optimization studies, MAHD and UAE provide an excellent balance of speed, efficiency, and extract quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foodsciencejournal.com [foodsciencejournal.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of GC-MS and HPLC methods for alpha-Sinensal quantification.
A Comparative Guide to GC-MS and HPLC for the Quantification of α-Sinensal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of α-Sinensal, a key sesquiterpene aldehyde responsible for the characteristic aroma of sweet oranges. The selection of an appropriate analytical technique is critical for accurate quantification in complex matrices such as essential oils, food and beverage products, and pharmaceutical formulations. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the fundamental principles of each technique to aid researchers in making informed decisions for their specific applications.
Experimental Protocols
The following protocols are synthesized from established methods for the analysis of terpenes and sesquiterpenes in natural product extracts.[1][2] Researchers should perform in-house validation to ensure suitability for their specific matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like α-Sinensal.[3][4] The method involves separating compounds in the gas phase followed by detection using a mass spectrometer, which provides both quantitative data and structural information.
Sample Preparation: Dilute the essential oil or extract in a suitable volatile solvent (e.g., hexane or pentane) to a concentration within the calibrated range. For instance, a 1:100 v/v dilution in pentane is a common starting point.[1] An internal standard (e.g., n-tridecane) may be added for improved quantitative accuracy.
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977C MSD).[5]
-
Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/Splitless injector. A split ratio of 1:30 is typical to avoid column overloading.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.[1]
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for α-Sinensal (e.g., m/z 218, 203, 189). A full scan mode (e.g., 40-350 amu) can be used for initial identification.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for non-volatile or thermally sensitive compounds. While α-Sinensal is volatile, HPLC can be an alternative method, particularly when GC is unavailable or when analyzing complex matrices where derivatization might otherwise be required.[6][7]
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile or methanol. Ensure the final concentration is within the linear range of the calibration curve. Samples should be filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. For example, an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) can be effective.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/DAD detection at a wavelength where α-Sinensal shows significant absorbance (e.g., determined by UV scan, typically around 220-240 nm for conjugated systems).
-
Injection Volume: 10-20 µL.
Method Performance Comparison
While no single study presents a direct cross-validation for α-Sinensal, the following table summarizes typical performance characteristics for GC-MS and HPLC based on validated methods for similar terpenes and sesquiterpenes.[2][8][9][10] This data provides a baseline for what researchers can expect from each technique.
| Performance Parameter | GC-MS (for Terpenes) | HPLC (for Sesquiterpenes) | Notes |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity.[3] |
| Limit of Detection (LOD) | ~0.25 µg/mL | ~0.5 µg/mL | GC-MS often provides lower detection limits for volatile analytes.[2][10] |
| Limit of Quantification (LOQ) | ~0.75 µg/mL | ~1.6 µg/mL | Consistent with LOD, GC-MS generally offers better sensitivity.[2][10] |
| Precision (%RSD) | < 10% | < 5% | Both methods show high precision. HPLC can sometimes offer slightly better run-to-run reproducibility.[2][10] |
| Accuracy (% Recovery) | 80 - 115% | 98 - 102% | Both methods provide high accuracy. Recovery can be matrix-dependent.[2][3] |
| Analysis Time | ~20-30 min | ~10-20 min | Runtimes are comparable and can be optimized. Fast GC methods can significantly reduce analysis time. |
| Selectivity | Very High (Mass Spec) | Moderate to High (Chromatography) | MS detection provides superior selectivity, allowing for positive identification and resolution of co-eluting peaks. |
| Thermal Stability | Analyte must be thermally stable | Not a concern | A key advantage of HPLC; GC can cause degradation of thermally labile compounds.[6][7] |
Visualizing the Methodologies
To better understand the processes, the following diagrams illustrate the analytical workflows and fundamental principles.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Caption: Fundamental principles of GC-MS versus HPLC for analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are viable techniques for the quantification of α-Sinensal, but the optimal choice depends on the specific requirements of the analysis.
-
GC-MS is the preferred method for the analysis of α-Sinensal due to its high sensitivity and unparalleled selectivity, especially in complex matrices like essential oils. The ability of mass spectrometry to confirm the identity of the analyte is a significant advantage for regulatory and quality control environments. It is the gold standard for analyzing volatile and semi-volatile compounds.[3][7]
-
HPLC is a suitable alternative , particularly when dealing with samples that may contain thermally labile compounds where GC could cause degradation.[6] It is also advantageous if a laboratory is more heavily invested in LC instrumentation. While its selectivity is lower than GC-MS, a well-developed HPLC-UV method can provide robust and accurate quantification.
For a comprehensive cross-validation, researchers should analyze the same set of samples using both validated methods. A statistical comparison of the results, for example using a paired t-test, will determine if there is any significant difference between the two techniques and confirm the accuracy and reliability of the chosen method for routine use.
References
- 1. tomsic.co.jp [tomsic.co.jp]
- 2. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. sciencescholar.us [sciencescholar.us]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Analysis of α-Sinensal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of α-sinensal, a key sesquiterpenoid aldehyde contributing to the characteristic aroma of citrus fruits, particularly sweet orange (Citrus sinensis). The distinct sensory properties of α-sinensal enantiomers necessitate precise analytical techniques for their separation and quantification, which is crucial for quality control in the food, fragrance, and pharmaceutical industries. While gas chromatography (GC) with chiral stationary phases is the predominant method for this analysis, this guide also discusses the potential application of high-performance liquid chromatography (HPLC) as an alternative.
Comparison of Analytical Techniques
| Feature | Enantioselective Gas Chromatography (GC) | Enantioselective High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase based on their differential interactions with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on their differential interactions with a chiral stationary phase. |
| Applicability to α-Sinensal | Well-suited due to the volatility of α-sinensal. Published methods are available. | Potentially applicable, but specific methods for α-sinensal are not documented in the reviewed literature. |
| Typical Stationary Phases | Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives) on a polysiloxane backbone. | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, macrocyclic glycopeptides. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Advantages | High resolution, sensitivity, and established methods for citrus essential oils. | Wide range of chiral stationary phases available, suitable for less volatile compounds. |
| Limitations | Requires volatile and thermally stable analytes. | Lack of established methods for α-sinensal, potentially lower resolution for volatile compounds compared to GC. |
Experimental Protocols
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on an optimized method for the analysis of chiral compounds in sweet and bitter orange essential oils.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: 2I-VII-O-ethyl-3I-VII-O-ethyl-6I-VII-O-tert-butyldimethylsilyl-β-cyclodextrin coated column (25 m length × 0.25 mm internal diameter, 0.25 µm film thickness).[1]
GC Conditions:
-
Injector Temperature: 220 °C[1]
-
Carrier Gas: Helium[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Mode: Split (split ratio 20:1)[1]
-
Injection Volume: 1 µL[1]
-
Oven Temperature Program: Start at 50 °C, ramp to 220 °C at 2 °C/min, and hold for 5 minutes.[1]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-350
Sample Preparation:
-
Dilute the citrus essential oil sample in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While a specific method for α-sinensal is not available, a general approach for the enantioselective separation of non-polar compounds by chiral HPLC can be adapted. This hypothetical protocol is based on methods used for other chiral molecules.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis or DAD detector.
-
Chiral Column: Polysaccharide-based column (e.g., amylose or cellulose derivatives).
Hypothetical HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The ratio would need to be optimized to achieve separation.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of α-sinensal.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Quantitative Data
The following table presents the typical concentration of α-sinensal found in sweet orange oil, as determined by GC-MS analysis. Data on the specific enantiomeric ratio of α-sinensal from the reviewed literature is not available.
| Citrus Variety | Compound | Concentration (% of total oil) | Analytical Method |
| Citrus sinensis cv. Maltese | α-Sinensal | 0.06% | GC-MS |
Data extracted from Trozzi et al.[2]
Visualizations
Experimental Workflow for Enantioselective GC-MS Analysis
Caption: Workflow for the enantioselective GC-MS analysis of α-sinensal.
Logical Relationship of Analytical Components
Caption: Key components and outputs in the enantioselective analysis of α-sinensal.
References
A Comparative Analysis of the Anticancer Efficacy of Sesquiterpenoids: Highlighting a Gap in Current Research
While alpha-Sinensal, a sesquiterpenoid found in citrus essential oils, has been noted for its potential biological activities, a comprehensive review of current scientific literature reveals a significant lack of experimental data on its anticancer efficacy. In contrast, other sesquiterpenoids, such as parthenolide, costunolide, β-elemene, and zerumbone, have been extensively studied, demonstrating notable anticancer properties through various mechanisms of action. This guide provides a comparative overview of the anticancer potential of these well-researched sesquiterpenoids, supported by available experimental data, and underscores the need for further investigation into the therapeutic potential of this compound.
Comparative Anticancer Efficacy of Selected Sesquiterpenoids
The following table summarizes the 50% inhibitory concentration (IC50) values of parthenolide, costunolide, β-elemene, and zerumbone against various cancer cell lines. These values, expressed in micromolars (µM), indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells, with lower values signifying higher potency.
| Sesquiterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | MCF-7 (Breast) | 5.0 - 10.0 | [1] |
| SiHa (Cervical) | 5.0 - 10.0 | [1] | |
| 5637 (Bladder) | Not specified, but showed significant decrease in viability | [2] | |
| Costunolide | H1299 (Lung) | 23.93 | [3] |
| Platinum-resistant ovarian cancer cells | More potent than cisplatin | [4] | |
| T24 (Bladder) | Dose-dependent inhibition of viability | [5] | |
| β-Elemene | A172, CCF-STTG1, U-87MG (Brain) | Exhibited cytotoxicity | [6][7] |
| Non-small cell lung cancer cells | Promotes apoptosis | [8] | |
| Zerumbone | MCF-7 (Breast) | Not specified, but induced apoptosis | [9] |
| HepG2 (Liver) | Dose-dependent decrease in MMP-9, VEGF | [10] | |
| Oral squamous cell carcinoma | Inhibited cell proliferation, migration, and invasion | [10] |
Mechanisms of Anticancer Action: A Look at Key Signaling Pathways
The anticancer effects of these sesquiterpenoids are attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).
Parthenolide primarily exerts its anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway, which is crucial for cancer cell survival and inflammation.[11][12] It also induces the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[11]
Costunolide has been shown to induce apoptosis in cancer cells by generating ROS and activating caspases, key enzymes in the apoptotic process.[4][5] It can also suppress cell proliferation and survival by modulating pathways such as p38, JNK, ERK, STAT3, NF-κB, and Akt.[13]
β-Elemene induces apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[14] It upregulates the pro-apoptotic protein BAX and downregulates anti-apoptotic proteins like BCL-2.[6][7] Furthermore, it can inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[8]
Zerumbone demonstrates a multi-targeted approach by modulating several signaling pathways, including NF-κB, Akt, and STAT3.[10] This modulation leads to the suppression of cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[10]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the complex interactions, the following diagrams illustrate a generalized apoptotic signaling pathway targeted by these sesquiterpenoids and a typical experimental workflow for assessing anticancer efficacy.
References
- 1. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. Further studies on the anticancer activity of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 17909-77-2: α-Sinensal | CymitQuimica [cymitquimica.com]
- 6. parchem.com [parchem.com]
- 7. Buy beta-Sinensal | 3779-62-2 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C15H22O | CID 5281534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer Potential of Citrus Juices and Their Extracts: A Systematic Review of Both Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sid.ir [sid.ir]
Inter-laboratory comparison of alpha-Sinensal quantification methods.
A comprehensive guide to the inter-laboratory comparison of alpha-sinensal quantification methods, providing researchers, scientists, and drug development professionals with a comparative analysis of analytical techniques. This guide details experimental protocols, presents performance data in clear tabular format, and utilizes diagrams to illustrate workflows and logical relationships, aiding in the selection of the most suitable quantification method.
Introduction to this compound and its Quantification
This compound is a sesquiterpenoid and a key aroma compound found in various citrus fruits, contributing to their characteristic scent and flavor profile.[1][2] Accurate quantification of this compound is crucial in the food and beverage industry for quality control, in fragrance development, and in research to understand citrus biochemistry. Given its volatile nature, several analytical techniques can be employed for its quantification, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prevalent. The choice of method can significantly impact the accuracy, precision, and overall reliability of the results. This guide provides a comparative overview of these methods to assist laboratories in selecting and implementing the most appropriate technique for their needs.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these methods depends on various factors including the sample matrix, the required sensitivity, and the available instrumentation.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds like this compound.[3][4] It separates compounds based on their boiling points and interaction with a stationary phase, with the mass spectrometer providing definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a stationary phase, using a liquid mobile phase.[3][5] While generally used for less volatile compounds, HPLC can be adapted for the analysis of some terpenes, particularly when coupled with a suitable detector.
A summary of the key differences and typical performance characteristics is presented in the tables below.
Table 1: General Comparison of GC-MS and HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Ideal for volatile and semi-volatile compounds.[3][4] | Suitable for a wider range of volatilities, including non-volatile compounds.[3][4] |
| Sample Preparation | Often requires extraction into a volatile solvent; derivatization may sometimes be necessary. | Requires extraction into a mobile phase compatible solvent. |
| Temperature | Operates at high temperatures to ensure volatilization.[4] | Typically performed at or near ambient temperature.[4] |
| Sensitivity | Generally offers high sensitivity and specificity.[3] | Sensitivity is dependent on the detector used. |
| Selectivity | High, due to mass spectral data providing structural information. | Dependant on chromatographic separation and detector specificity. |
Table 2: Typical Performance Characteristics
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (RSD%) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL to pg/mL range | µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | µg/mL to ng/mL range |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
For essential oil samples, a simple dilution with a volatile solvent like hexane or ethyl acetate is typically sufficient.
-
For complex matrices such as fruit juices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile fraction containing this compound.
-
-
Instrumentation:
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for terpene analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis:
-
This compound is identified based on its retention time and mass spectrum.
-
Quantification is achieved by creating a calibration curve using certified reference standards of this compound and integrating the peak area of a characteristic ion.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Samples are extracted with a solvent that is miscible with the HPLC mobile phase, such as methanol or acetonitrile.
-
Filtration of the sample extract through a 0.45 µm filter is crucial to remove particulate matter that could damage the HPLC column.
-
-
Instrumentation:
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be employed.
-
Column: A C18 reversed-phase column is most common for the separation of terpenes.
-
Detector: A UV detector is often used, with the wavelength set to the absorbance maximum of this compound. For higher specificity and sensitivity, a mass spectrometer (LC-MS) can be used.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Data Analysis:
-
This compound is identified by its retention time compared to a reference standard.
-
Quantification is performed by constructing a calibration curve from the peak areas of the reference standards at different concentrations.
-
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical processes and selecting the appropriate method, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Method selection guide for this compound analysis.
References
- 1. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. smithers.com [smithers.com]
A Comparative Guide to Sensory Panel and Instrumental Methods for Alpha-Sinensal Odor Threshold Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sensory panel methodologies and instrumental analysis, specifically Gas Chromatography-Olfactometry (GC-O), for the validation of alpha-sinensal odor thresholds. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established methodologies to provide a thorough and objective comparison.
Executive Summary
The determination of odor thresholds is critical in various fields, including flavor and fragrance development, food science, and environmental monitoring. This compound, a key aroma compound in citrus, possesses a characteristic orange-like scent. Validating its odor threshold—the lowest concentration at which it can be detected by the human nose—requires robust and reliable methods. This guide compares the gold standard, the human sensory panel, with a powerful instrumental alternative, Gas Chromatography-Olfactometry (GC-O).
Sensory panels , composed of trained human assessors, provide a direct measure of human perception, offering high ecological validity. However, they can be subject to variability and require significant resources for training and maintenance. Gas Chromatography-Olfactometry (GC-O) combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, offering a more objective and reproducible measure of odor activity for individual compounds within a complex mixture.
Comparison of Methods: Sensory Panel vs. Gas Chromatography-Olfactometry (GC-O)
| Feature | Sensory Panel (Following ASTM E679-19) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Direct evaluation of odor perception by trained human subjects using a forced-choice, ascending concentration series. | Instrumental separation of volatile compounds with a human assessor sniffing the effluent from the gas chromatograph to detect odor-active compounds at specific retention times. |
| Primary Output | Group Best Estimate Threshold (BET) for odor detection or recognition, typically expressed in parts per billion (ppb) or µg/L. | Odor Activity Value (OAV), Flavor Dilution (FD) factor, or detection frequency for individual compounds. The odor threshold can be calculated from these values. |
| Strengths | - Directly measures human perception. - High ecological validity, reflecting real-world sensory experience. - Can assess complex mixtures and matrix effects. | - High objectivity and reproducibility. - Can identify and quantify individual odor-active compounds in a complex mixture. - Less susceptible to panelist fatigue and psychological biases for individual compound assessment. |
| Weaknesses | - Subject to human variability (sensitivity, bias, fatigue). - Time-consuming and resource-intensive to recruit, train, and maintain a panel. - Results can be influenced by the presentation medium (e.g., water, air). | - Does not directly measure the integrated perception of a complex aroma. - Can be less sensitive than the human nose for some compounds. - Requires expensive equipment and skilled operators. |
| Typical Application | Determining the overall odor threshold of a substance as perceived by a population. | Identifying the key odorants in a complex sample and determining their individual odor potencies. |
Quantitative Data Comparison
| Compound (analogue) | Sensory Panel Odor Threshold (in water, ppb) | GC-O Derived Odor Threshold (typical, ppb) |
| Octanal | 0.17 - 3[1] | Can be determined from Flavor Dilution (FD) factors; often in the low ppb range. |
| Nonanal | 0.53[1] | Can be determined from Flavor Dilution (FD) factors; often in the low ppb range. |
| Decanal | Not specified | Identified as a potent aroma component in orange essence oil.[2] |
Note: Odor thresholds are highly dependent on the matrix (e.g., water, air, food product) and the specific methodology used.
Experimental Protocols
Validation of a Sensory Panel for this compound Odor Threshold (Based on ASTM E679-19)
1. Panelist Selection and Screening:
-
Recruit a panel of at least 10-15 individuals.
-
Screen candidates for their ability to detect and describe basic odors and for their general sensory acuity using standardized tests.[3]
-
Exclude individuals with anosmia, hyposmia, or any condition that might affect their sense of smell.
2. Panelist Training:
-
Familiarize panelists with the test procedure, including the forced-choice method (e.g., triangle test, 3-alternative forced-choice).
-
Train panelists to recognize the specific odor of this compound using a reference standard at a concentration well above the expected threshold.
-
Conduct practice sessions with a range of concentrations to stabilize their performance.
3. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Create a series of dilutions in odor-free water, typically in ascending order with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should bracket the expected odor threshold.
4. Threshold Determination Procedure (Forced-Choice Ascending Concentration Series):
-
Present panelists with a series of sample sets. Each set contains one sample with the odorant and two blanks (or two samples with the odorant and one blank).
-
Panelists are asked to identify the "odd" sample.
-
The concentration is increased in steps until the panelist correctly identifies the odd sample in consecutive presentations.
-
The individual threshold is calculated as the geometric mean of the last concentration at which the sample was not correctly identified and the first concentration at which it was correctly identified.
5. Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the panel's Best Estimate Threshold (BET).
-
Perform statistical analysis to assess the panel's performance, including repeatability and reproducibility.
Determination of this compound Odor Threshold using Gas Chromatography-Olfactometry (GC-O)
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane).
-
For complex matrices like orange juice, a solvent extraction or solid-phase microextraction (SPME) would be employed to isolate the volatile compounds.
2. GC-MS/O Analysis:
-
Inject the sample into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry (O) port. The effluent from the GC column is split between the two detectors.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5) is often used for initial separation.
-
Injector: Split/splitless injector, typically at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the volatile compounds based on their boiling points.
-
-
Olfactometry (O): A trained assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of any detected aroma. Humidified air is mixed with the effluent to prevent nasal discomfort.
-
Mass Spectrometry (MS): The MS detector provides mass spectral data for the identification of the compounds eluting at specific retention times.
3. Odor Threshold Determination (Aroma Extract Dilution Analysis - AEDA):
-
The sample is serially diluted, and each dilution is analyzed by GC-O.
-
The Flavor Dilution (FD) factor is determined as the highest dilution at which the odor of this compound is still detectable by the assessor.
-
The odor threshold can then be calculated based on the initial concentration of this compound in the sample and its FD factor.
Mandatory Visualizations
Caption: Workflow for Sensory Panel Validation of Odor Thresholds.
Caption: Workflow for GC-O Analysis and Odor Threshold Determination.
Conclusion
The validation of this compound's odor threshold can be effectively achieved using both sensory panel and GC-O methodologies. The choice of method depends on the specific research question and available resources.
-
For a holistic understanding of how the odor of this compound is perceived by humans, especially in a complex matrix, a sensory panel is indispensable.
-
For a highly objective, reproducible, and compound-specific analysis of odor potency, GC-O is the preferred method.
In many comprehensive flavor and aroma studies, a combination of both methods is employed. GC-O is used to identify the key odor-active compounds, and a sensory panel is then used to evaluate the overall aroma profile and the impact of these individual compounds on the final perception. This integrated approach provides a more complete picture of the sensory properties of a substance like this compound.
References
A Comparative Guide to the Bioactivity of Synthetic versus Natural Alpha-Sinensal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Sinensal (α-Sinensal) is a sesquiterpenoid aldehyde that is a significant contributor to the characteristic aroma and flavor of citrus fruits, particularly oranges.[1] Beyond its sensory properties, α-Sinensal has garnered interest for its potential biological activities, including antioxidant, antimicrobial, and anticancer effects. This guide provides a comparative overview of the bioactivity of highly purified, chemically synthesized α-Sinensal versus α-Sinensal found within its natural citrus extract matrix.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the potential bioactivities of pure α-Sinensal compared to natural citrus extracts. It is hypothesized that while pure α-Sinensal will exhibit a specific range of activities, natural extracts may show broader or synergistic effects due to the presence of a complex mixture of other bioactive compounds like flavonoids, limonoids, and other terpenes.[2][3]
Table 1: Comparative Antioxidant Activity
| Sample Type | Assay | Key Findings | Reference |
| Pure α-Sinensal (Hypothesized) | Reducing Power Assay | Expected to show electron-donating capability, a key indicator of antioxidant activity. | [4] |
| Natural Citrus Extracts | Various antioxidant assays (e.g., DPPH, FRAP) | Citrus extracts demonstrate significant antioxidant activity due to a high content of flavonoids and other phenolic compounds, in addition to terpenes like α-Sinensal.[2][3] | [2][3] |
Table 2: Comparative Antimicrobial Activity
| Sample Type | Target Microorganism | Key Findings | Reference |
| Pure α-Sinensal (Hypothesized) | Common foodborne pathogens | As a component of essential oils, it is expected to contribute to antimicrobial effects. | [5] |
| Natural Citrus Extracts | E. coli, S. aureus, etc. | Citrus extracts have shown broad-spectrum antibacterial activity.[2] | [2] |
Table 3: Comparative Anticancer Activity
| Sample Type | Cancer Cell Line | Key Findings | Reference |
| Pure α-Sinensal (Hypothesized) | Various tumor types | May induce apoptosis and inhibit kinase activity involved in cell proliferation. | [6] |
| Natural Citrus Extracts | Colon, breast, etc. | Extracts have demonstrated antitumor potential, attributed to a synergistic effect of their various bioactive components.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioactivity. Below is a representative protocol for a key antioxidant assay that can be applied to both pure α-Sinensal and natural extracts.
Reducing Power Assay
This protocol is adapted from a standard method to assess the electron-donating capability of a compound, a key indicator of antioxidant activity.[4]
1. Materials and Equipment:
-
α-Sinensal solution (synthetic or as a component of a natural extract, dissolved in a suitable solvent like ethanol or DMSO)
-
Phosphate buffer (0.2 M, pH 6.6)
-
Potassium ferricyanide [K₃Fe(CN)₆] solution (1%)
-
Trichloroacetic acid (TCA) solution (10%)
-
Ferric chloride (FeCl₃) solution (0.1%)
-
Ascorbic acid (positive control)
-
Spectrophotometer
2. Methodology:
-
Reaction Mixture: In a test tube, mix 1.0 mL of the α-Sinensal solution (at various concentrations) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide solution.[4]
-
Incubation: Incubate the mixture at 50°C for 20 minutes.[4]
-
Reaction Termination: Add 2.5 mL of TCA solution to the mixture to stop the reaction. Centrifuge at 3000 rpm for 10 minutes.[4]
-
Color Development: Take 2.5 mL of the supernatant and mix it with 2.5 mL of deionized water and 0.5 mL of ferric chloride solution.[4]
-
Measurement: Allow the solution to stand for 10 minutes for color development. Measure the absorbance at 700 nm using a spectrophotometer.[4]
-
Analysis: Higher absorbance indicates greater reducing power. Compare the results to the ascorbic acid positive control.[4]
Mandatory Visualization
The following diagrams illustrate a hypothesized experimental workflow and a key signaling pathway potentially modulated by α-Sinensal.
Caption: Workflow for comparing the bioactivity of synthetic and natural this compound.
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway.
Conclusion
While direct comparative studies are lacking, the available evidence suggests that both pure α-Sinensal and natural citrus extracts containing it possess valuable bioactive properties. Pure, synthetic α-Sinensal offers the advantage of a known, quantifiable compound for targeted mechanistic studies. In contrast, natural extracts provide a complex mixture of compounds that may act synergistically to produce a broader range of biological effects. Future research should focus on direct, quantitative comparisons of the bioactivity of purified natural α-Sinensal and its synthetic counterpart to fully elucidate their respective therapeutic and pharmacological potentials.
References
- 1. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]
- 2. Citrus By-Products as a Valuable Source of Biologically Active Compounds with Promising Pharmaceutical, Biological and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and synthetic 2,2-dimethylpyranocoumarins with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for alpha-Sinensal
This document provides a comprehensive guide for the safe and compliant disposal of alpha-Sinensal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
-
Hazard Identification : this compound is an orange liquid with a sweet, fruity aroma.[1] While some safety data sheets (SDS) do not assign a GHS hazard classification[2], others indicate it can be an irritant to the skin, eyes, and respiratory system.[1][2] It may also cause skin sensitization and can be harmful if swallowed and enters the airways.[1][3] Critically, it is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
-
Personal Protective Equipment (PPE) : When handling this compound for disposal, the following PPE is mandatory:
-
Eye/Face Protection : Wear tightly fitting safety goggles or glasses.[2][4]
-
Hand Protection : Wear chemically impermeable gloves.[4]
-
Protective Clothing : A lab coat is required.[5] For larger spills, fire/flame resistant and impervious clothing may be necessary.[4]
-
Respiratory Protection : Work should be conducted in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | Value | Reference(s) |
| Physical State | Orange Liquid | [1] |
| Flash Point | 157.78 °C (316.00 °F) TCC | [2] |
| Boiling Point | 180 °C @ 1.00 mm Hg | [2] |
| Solubility | Insoluble in water; miscible with ethanol | [1][2] |
| Toxicity (Oral LD50) | > 5.0 g/kg (Rat, Rabbit) | [1] |
| Environmental Hazard | Toxic to aquatic organisms (R51/53) | [1] |
| Vapor Pressure | 0.000119 mmHg @ 25.00 °C (estimated) | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow institutional and national environmental regulations.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash .[5][6]
Step 1: Waste Classification and Segregation
-
Classify the Waste : Based on its properties, this compound waste should be classified as a non-halogenated organic solvent waste that is toxic to aquatic life.
-
Segregate Incompatibles : Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7][8] Do not mix it with other waste streams like halogenated solvents or corrosive waste.[9] Keeping waste streams separate is crucial for safety and proper disposal.[5]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container : Use a designated, chemically compatible, and leak-proof waste container.[9][10] Plastic or the original container, if in good condition, are often suitable choices.[7][11] Ensure the container has a secure, tight-fitting cap.[7]
-
Collect the Waste : Carefully pour or transfer the this compound waste into the designated container. Avoid overfilling; it is recommended not to fill liquid waste containers beyond 90% capacity to prevent spills and allow for vapor expansion.[9]
-
Keep Containers Closed : Waste containers must be kept securely capped at all times, except when adding waste.[7][11]
Step 3: Labeling and Storage
-
Label the Container : Clearly label the waste container with its contents.[5] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Aquatic Toxin," "Irritant").[11]
-
Store in a Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][11] This area must be at or near the point of waste generation and away from heat sources or direct sunlight.[5][7]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment tray or bin to mitigate potential leaks or spills.[9][10]
Step 4: Arrange for Professional Disposal
-
Contact EH&S : Once the waste container is full or has been in storage for the maximum allowed time (check your institution's policy, often 6-12 months for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for a waste pickup.[10][11]
-
Documentation : Follow all institutional procedures for waste disposal requests and maintain any required documentation.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 17909-77-2 [thegoodscentscompany.com]
- 3. chemdone.com [chemdone.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. uspmsds.com [uspmsds.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling alpha-Sinensal
Essential Safety and Handling Guide for alpha-Sinensal
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Summary
This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] It is also classified as a potential skin sensitizer and is harmful to aquatic life with long-lasting effects.[1][2] Swallowing the substance may be fatal if it enters the airways.[2]
| Hazard Classification | Description | GHS/R-Phrases | Citations |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction. | H315, H317 / R38, R43 | [1][2] |
| Eye Irritation | Causes serious eye irritation. | H319 / R36 | [1][2] |
| Respiratory Irritation | Irritating to the respiratory system. | R37 | [1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | H304 / R65 | [1][2] |
| Physical Hazard | Combustible liquid. | H227 / R10 | [1][2] |
| Environmental Hazard | Toxic/harmful to aquatic life with long-lasting effects. | H412 / R51/53 | [1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2][3][4][5] |
| Skin Protection | Wear suitable protective, chemical-impermeable gloves and fire/flame resistant, impervious clothing or a lab coat. | [1][2][3] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator. | [3] |
Operational and Disposal Plans
Follow these procedural guidelines to ensure safe handling and disposal of this compound.
Standard Handling Protocol
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking is permitted in the handling area.[2]
-
Donning PPE: Before handling, put on all required PPE: safety goggles, chemical-impermeable gloves, and a lab coat.[2]
-
Dispensing: Avoid breathing vapors or mist during transfer.[2][3] Prevent contact with skin and eyes.[3]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, protected from light.[6]
-
Doffing PPE: After handling, remove gloves and other PPE carefully, avoiding skin contact. Wash hands thoroughly with soap and water.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical advice.[2][5]
-
Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical advice, showing the container or label.[1][2][3]
-
Inhalation: Move the person to fresh air.[3] If symptoms persist, call a physician.[7]
Accidental Release Measures (Spills):
-
Evacuate: Keep unnecessary personnel away from the spill area.[2][3]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains or surface waters.[2]
-
Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, dry lime, soda ash).[2] Collect the material using non-sparking tools and place it in a suitable, covered container for disposal.[2]
-
Decontaminate: Wash the spill site after the material pickup is complete.[2]
Disposal Plan
-
Waste Collection: All waste material, including contaminated absorbents and PPE, should be collected in a designated, labeled, and sealed container.
-
Environmental Protection: Avoid release to the environment.[1] this compound is toxic to aquatic organisms and may cause long-term adverse effects.[1]
-
Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]
Physicochemical and Toxicological Data
| Property | Value | Citations |
| Appearance | Orange liquid with a sweet orange fruity aroma. | [1] |
| Flash Point | 157.78 °C (316.00 °F) | [4][5] |
| Boiling Point | 180 °C @ 1.00 mm Hg | [5] |
| Density | 0.84 g/mL at 25°C | [1] |
| Water Solubility | 0.5734 mg/L @ 25 °C (Insoluble) | [4][5] |
| Acute Oral Toxicity (LD50) | > 5.0 g/kg (Rat, Rabbit) | [1] |
Procedural Workflow
Caption: Standard procedure for handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
